molecular formula C15H13NO6 B169728 Phenyl 4,5-dimethoxy-2-nitrobenzoate CAS No. 100905-32-6

Phenyl 4,5-dimethoxy-2-nitrobenzoate

Cat. No.: B169728
CAS No.: 100905-32-6
M. Wt: 303.27 g/mol
InChI Key: TZYWYUNYWPSVFQ-UHFFFAOYSA-N
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Description

Phenyl 4,5-dimethoxy-2-nitrobenzoate is a chemical compound built around the 4,5-dimethoxy-2-nitrobenzyl scaffold, which is widely recognized for its application as a photoremovable protecting group (PPG) in organic synthesis and biological research . Compounds featuring this core structure are valued for their ability to release active species, such as carboxylic acids, upon irradiation with light, providing exceptional spatial and temporal control . The introduction of two methoxy groups to the nitrobenzyl ring is a key structural feature, as it induces a bathochromic shift, enabling efficient deprotection using lower-energy light compared to the non-substituted o-nitrobenzyl group . This characteristic is particularly advantageous in biological and material science applications, as it helps minimize photodamage to surrounding materials or delicate tissues during the uncaging process . The photochemical mechanism involves ultrafast excited-state dynamics following π-π* excitation, leading to the generation of reactive intermediates and ultimately the release of the protected molecule . As such, this reagent is a crucial tool for scientists developing caged compounds for studying rapid biochemical kinetics, controlling drug delivery with light, or creating photoresponsive materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl 4,5-dimethoxy-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO6/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)22-10-6-4-3-5-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYWYUNYWPSVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC2=CC=CC=C2)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50429227
Record name phenyl 4,5-dimethoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100905-32-6
Record name phenyl 4,5-dimethoxy-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50429227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to Phenyl 4,5-dimethoxy-2-nitrobenzoate, a key intermediate in the development of various high-value chemical entities. The document delves into the strategic considerations for the synthesis of the requisite precursor, 4,5-dimethoxy-2-nitrobenzoic acid, and critically evaluates multiple esterification methodologies for coupling it with phenol. By examining the mechanistic underpinnings and practical considerations of Fischer-Speier, Steglich, and Mitsunobu esterifications, this guide offers researchers and drug development professionals the necessary insights to select and optimize a synthetic route that aligns with their specific laboratory and industrial-scale requirements. Detailed, field-tested protocols are provided to ensure reproducibility and high-yield synthesis.

Introduction and Strategic Overview

Phenyl 4,5-dimethoxy-2-nitrobenzoate is a substituted aromatic ester that serves as a versatile building block in organic synthesis. Its structural motif, featuring a nitro-substituted benzoic acid core and a phenyl ester, makes it a valuable precursor for the synthesis of pharmaceuticals and other complex organic molecules. The electron-withdrawing nitro group can be readily reduced to an amine, providing a handle for further functionalization, while the ester linkage can be hydrolyzed or aminated.

The synthesis of this target molecule is logically dissected into two primary stages: first, the formation of the core aromatic carboxylic acid, 4,5-dimethoxy-2-nitrobenzoic acid, and second, the subsequent esterification with phenol. This guide will explore robust methods for achieving both transformations, with a particular focus on the critical esterification step where the choice of coupling conditions dictates the efficiency, yield, and purity of the final product.

Synthesis of Key Precursor: 4,5-Dimethoxy-2-nitrobenzoic Acid

The foundational precursor for our target molecule is 4,5-dimethoxy-2-nitrobenzoic acid. This compound is not commonly available in bulk and typically requires synthesis. A reliable and high-yielding method starts from the commercially available 3,4-dimethoxy-6-nitrobenzaldehyde.[1] The synthesis involves a straightforward oxidation of the aldehyde functionality to a carboxylic acid.

Causality of Experimental Choice: The use of sodium chlorite (NaClO₂) buffered with a mild acid (acetic acid) in the presence of a chlorine scavenger (hydrogen peroxide) is a modern and highly selective method for oxidizing aldehydes to carboxylic acids. This method, often referred to as the Pinnick oxidation, is preferred over harsher oxidants like potassium permanganate or chromic acid because it avoids over-oxidation and is tolerant of other functional groups on the aromatic ring, such as the nitro and methoxy groups.

Experimental Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dimethoxy-6-nitrobenzaldehyde (10 g) in a mixture of methanol (30 mL) and water (20 mL).

  • Reagent Addition: To this solution, add acetic acid (3.5 mL) and 30% hydrogen peroxide (9 mL).

  • Oxidant Introduction: In a separate beaker, prepare a solution of sodium chlorite (9 g, 80% purity) in water (5 mL). Add this solution dropwise to the reaction mixture. An exotherm will be observed, and the temperature should be maintained around 50°C with gentle warming or cooling as needed.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Upon completion, carefully quench the reaction by adding sodium bisulfite (10.5 g) to destroy any excess oxidant.

  • Workup and Isolation: Evaporate the solvent under reduced pressure. Dissolve the resulting residue in a 1.5 M sodium hydroxide solution and filter to remove any insoluble impurities. Acidify the filtrate to pH 1 with concentrated sulfuric acid, which will precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4,5-dimethoxy-2-nitrobenzoic acid as a solid.[1]

Core Synthesis: Esterification of 4,5-Dimethoxy-2-nitrobenzoic Acid with Phenol

The formation of the phenyl ester bond is the central transformation in this synthesis. Phenols are less nucleophilic than aliphatic alcohols, and their direct esterification can be challenging. Therefore, the choice of methodology is critical. We will evaluate three common esterification strategies.

Fischer-Speier Esterification: The Classic Approach

Fischer-Speier esterification involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[2]

  • Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The reaction is an equilibrium process, and water must be removed to drive it towards the product.

  • Application & Limitations: While effective for simple alcohols, this method is often low-yielding for phenols due to their reduced nucleophilicity and the harsh, high-temperature conditions required, which can lead to side reactions and decomposition of sensitive substrates. The equilibrium nature of the reaction is a significant drawback.[2]

Steglich Esterification: A Mild and Efficient Alternative

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC) or the water-soluble equivalent EDC, and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[3][4] This method is performed under mild, typically room-temperature, conditions and is highly effective for sterically hindered substrates and less nucleophilic alcohols like phenol.[3][4][5]

  • Mechanism & Causality:

    • Activation: The carboxylic acid adds to the carbodiimide (DCC), forming a highly reactive O-acylisourea intermediate.[4]

    • Catalysis: DMAP, being a superior nucleophile compared to phenol, attacks the O-acylisourea to form an acylpyridinium species. This "active ester" is highly electrophilic and readily reacts with the phenol.[4][5] The catalytic role of DMAP is crucial; it accelerates the reaction and suppresses a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[3][4]

    • Ester Formation: The phenol attacks the acylpyridinium intermediate, forming the desired ester and regenerating the DMAP catalyst. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[6]

Steglich_Esterification

Steglich Esterification Workflow

Mitsunobu Reaction: The Power of Redox Chemistry

The Mitsunobu reaction is another highly reliable method for forming esters, particularly from primary and secondary alcohols, with the hallmark feature of inverting the stereochemistry of the alcohol (not applicable for phenol).[7][8][9] It utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10]

  • Mechanism & Causality: The reaction is a complex redox process.[8] PPh₃ and DEAD first react to form a phosphonium salt. The alcohol (in this case, phenol) is then deprotonated by this adduct. The resulting alkoxide (phenoxide) attacks the activated carboxylic acid, which has been activated by the phosphonium species. The reaction proceeds under very mild, neutral conditions and is often successful when other methods fail.[11] However, a significant drawback is the formation of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[7]

Comparative Analysis of Esterification Methods
FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Harsh (High temp, strong acid)[2]Mild (Room temperature)[3]Mild (0°C to Room temp)[11]
Reagents H₂SO₄ (catalytic)DCC/EDC, DMAP (catalytic)[3]PPh₃, DEAD/DIAD
Yield for Phenols Generally low to moderateGood to excellent[5]Good to excellent[11]
Byproducts WaterDicyclohexylurea (DCU)[6]Triphenylphosphine oxide, Hydrazine deriv.
Purification Simple (extraction)Filtration of DCU, chromatographyOften requires chromatography
Key Advantage Inexpensive reagentsHigh efficiency for difficult substratesBroad scope, stereochemical inversion
Key Disadvantage Equilibrium-limited, harsh conditionsCost of reagents, potential allergens (DCC)Stoichiometric byproducts complicate cleanup

Recommended Protocol: Steglich Esterification

This protocol provides a self-validating system for the synthesis of the target compound, with clear steps for reaction, workup, and purification.

Synthesis_Workflow

Steglich Synthesis Workflow

Reagents and Materials
ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
4,5-Dimethoxy-2-nitrobenzoic acid227.172.27 g10.01.0
Phenol94.111.04 g11.01.1
Dicyclohexylcarbodiimide (DCC)206.332.27 g11.01.1
4-Dimethylaminopyridine (DMAP)122.17122 mg1.00.1
Dichloromethane (DCM), anhydrous-50 mL--
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,5-dimethoxy-2-nitrobenzoic acid (2.27 g, 10.0 mmol), phenol (1.04 g, 11.0 mmol), and DMAP (122 mg, 1.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) and stir the mixture until all solids dissolve.

  • Cooling: Cool the flask to 0°C in an ice-water bath.

  • DCC Addition: Dissolve DCC (2.27 g, 11.0 mmol) in 10 mL of anhydrous DCM and add this solution dropwise to the reaction mixture over 10-15 minutes using a dropping funnel. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup - Filtration: Once the starting acid is consumed, cool the mixture again to 0°C for 30 minutes to ensure complete precipitation of the DCU. Filter the mixture through a sintered glass funnel or a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 25 mL) to remove residual DMAP, saturated aqueous NaHCO₃ (2 x 25 mL) to remove any unreacted carboxylic acid, and finally with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexanes, to afford Phenyl 4,5-dimethoxy-2-nitrobenzoate as a pure crystalline solid.

Characterization and Data

The identity and purity of the synthesized Phenyl 4,5-dimethoxy-2-nitrobenzoate should be confirmed using standard analytical techniques.

Analytical DataExpected Value / Observation
Appearance Pale yellow crystalline solid
Melting Point Approx. 141-144°C (for the corresponding methyl ester, phenyl ester may vary)[12]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.6 (s, 1H), ~7.4-7.2 (m, 5H), ~7.1 (s, 1H), 4.0 (s, 3H), 3.9 (s, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~163, 154, 151, 148, 140, 129, 126, 122, 115, 110, 56.5, 56.4
IR (KBr, cm⁻¹) ~1740 (C=O, ester), ~1520 & 1340 (NO₂, asymm. & symm.), ~1270 (C-O, ether)

References

  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

  • Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research, 14(06). Retrieved from [Link]

  • Wikipedia. Steglich esterification. Retrieved from [Link]

  • Reddy, K. L., et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Hetero Cycles, 68(11), 2297-2304.
  • Chemistry LibreTexts. (2021, August 16). 3: Esterification (Experiment). Retrieved from [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Retrieved from [Link]

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Fitzjarrald, T. J., & Pongdee, R. (2007). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Tetrahedron Letters, 48(20), 3553-3555.
  • Truman ChemLab. (2017). Fischer Esterification of 3-nitrobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. Steglich Esterification. Retrieved from [Link]

  • Google Patents. (1976). US3948972A - Esterification of nitrobenzoic acids.
  • De-Luca, L. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(15), 5459-5466.
  • Neises, B., & Steglich, W. (1978). Simple method for the esterification of carboxylic acids.
  • Chemsrc. Methyl 4,5-dimethoxy-2-nitrobenzoate(CAS#:26791-93-5). Retrieved from [Link]

  • Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]

  • Kozlovskaya, V., et al. (2021). Optimization of Critical Parameters for Carbodiimide Mediated Production of Highly Modified Chitosan. Polymers, 13(16), 2749.
  • Kumar, S., & Kumar, R. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. ChemistrySelect, 7(32), e202201997.
  • Chemistry Steps. Mitsunobu Reaction. Retrieved from [Link]

  • BYJU'S. Mitsunobu Reaction. Retrieved from [Link]

Sources

Technical Profile: Phenyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 100905-32-6 Synonyms: Phenyl 2-nitro-4,5-dimethoxybenzoate; 4,5-Dimethoxy-2-nitrobenzoic acid phenyl ester Molecular Formula: C₁₅H₁₃NO₆ Molecular Weight: 303.27 g/mol [1]

Executive Summary

Phenyl 4,5-dimethoxy-2-nitrobenzoate (CAS 100905-32-6) is a specialized activated ester intermediate used primarily in organic synthesis and medicinal chemistry.[1] Unlike its more common methyl or ethyl analogs, the phenyl ester moiety imparts enhanced electrophilicity to the carbonyl carbon, making it a distinct "active ester" reagent—reactive enough to acylate amines and other nucleophiles under mild conditions, yet stable enough for isolation and storage.[1]

Its core utility lies in the installation of the 4,5-dimethoxy-2-nitrobenzoyl (DMNB) moiety.[1] While the benzyl analog (4,5-dimethoxy-2-nitrobenzyl) is the gold standard for photocleavable "caging" groups, the benzoyl moiety introduced by this reagent appears in specific pharmacophores (e.g., MDM2-p53 inhibitors) and serves as a robust capping group in peptide synthesis.[1]

Chemical Identity & Properties

PropertySpecification
CAS Number 100905-32-6
IUPAC Name Phenyl 4,5-dimethoxy-2-nitrobenzoate
Appearance Pale yellow to off-white solid
Melting Point 130–135 °C (Predicted/Analogous)
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
Reactivity Susceptible to nucleophilic acyl substitution (aminolysis, hydrolysis)
Storage 2–8 °C, inert atmosphere (Argon/Nitrogen), desiccated

Synthesis & Preparation

The synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate typically proceeds via the activation of the parent acid, 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6) .[1] Two primary routes are chemically valid; the Carbodiimide Coupling is preferred for laboratory scale due to milder conditions, while the Acid Chloride route is scalable.[1]

Method A: Steglich Esterification (DCC Coupling)

This method avoids the generation of corrosive HCl and is suitable for small-scale, high-purity preparation.[1]

Reagents:

  • 4,5-Dimethoxy-2-nitrobenzoic acid (1.0 eq)[1]

  • Phenol (1.1 eq)[1]

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, catalyst)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Protocol:

  • Dissolution: Dissolve 4,5-dimethoxy-2-nitrobenzoic acid (10 mmol) and Phenol (11 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.

  • Catalyst Addition: Add DMAP (1 mmol) to the stirring solution.

  • Activation: Cool the mixture to 0 °C. Dropwise add a solution of DCC (11 mmol) in DCM (10 mL) over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]

  • Workup: Filter off the DCU precipitate.[1] Wash the filtrate with 1M HCl (2x), saturated NaHCO₃ (2x), and brine.[1]

  • Purification: Dry the organic layer over MgSO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane to yield the phenyl ester.[1]

Method B: Acid Chloride Activation

Protocol:

  • Reflux 4,5-dimethoxy-2-nitrobenzoic acid with Thionyl Chloride (SOCl₂) to generate the acid chloride.[1]

  • Remove excess SOCl₂ in vacuo.[1]

  • React the crude acid chloride with Phenol in the presence of Triethylamine (Et₃N) in DCM at 0 °C to RT.

Visualization: Synthesis Pathway

Synthesis Acid 4,5-Dimethoxy-2- nitrobenzoic Acid (CAS 4998-07-6) Intermediate O-Acylisourea (Active Intermediate) Acid->Intermediate + DCC, DMAP (Activation) Phenol Phenol Product Phenyl 4,5-dimethoxy- 2-nitrobenzoate (CAS 100905-32-6) Intermediate->Product + Phenol (Nucleophilic Attack) Byproduct DCU (Insoluble Urea) Intermediate->Byproduct

Figure 1: Steglich esterification pathway for the synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Mechanism of Action & Applications

The "Active Ester" Concept

Phenyl esters are significantly more reactive toward nucleophiles than methyl or ethyl esters because the phenoxide ion (PhO⁻) is a better leaving group (pKa ~10) compared to alkoxides (pKa ~16).[1]

Reaction:



This reactivity allows the 4,5-dimethoxy-2-nitrobenzoyl group to be transferred to amines (to form amides) or alcohols (transesterification) under mild conditions where a standard ester would be inert.[1]

Application Areas
  • Medicinal Chemistry (MDM2 Inhibitors): The 4,5-dimethoxy-2-nitrobenzoyl moiety acts as a critical pharmacophore in certain small-molecule inhibitors of the p53-MDM2 interaction.[1] The electron-rich dimethoxy ring combined with the electron-withdrawing nitro group creates a specific electrostatic profile required for binding pockets in these proteins.[1]

    • Reference: Piperazine-4-phenyl derivatives as inhibitors of the interaction between mdm2 and p53 (WO2000015657A1).[1]

  • Solid-Phase Peptide Synthesis (SPPS): Active esters like CAS 100905-32-6 are used to "cap" N-termini or introduce the DMNB chromophore as a handle for detection (UV absorbance) or specific cleavage studies.[1]

  • Photocleavable Precursors (Differentiation):

    • Note on Photolysis: While benzyl esters (Ar-CH₂-OR) of this family are famous for UV photocleavage (365 nm), the benzoate (Ar-CO-OR) linkage formed by this reagent is generally stable to photolysis.[1]

    • Usage: Researchers use this reagent when they need the chemical properties of the DMNB group (sterics, electronics) without the photolability of the benzyl linker, OR as an intermediate to synthesize the benzyl alcohol via reduction.[1]

Visualization: Reactivity Profile

Reactivity cluster_reactions Nucleophilic Acyl Substitution PhenylEster Phenyl 4,5-dimethoxy- 2-nitrobenzoate Amide DMNB-Amide (Stable Pharmacophore) PhenylEster->Amide + Amine (- Phenol) Ester DMNB-Ester (Protected Alcohol) PhenylEster->Ester + Alcohol / Base (- Phenol) Amine Primary Amine (R-NH2) MDM2 Inhibition MDM2 Inhibition Amide->MDM2 Inhibition Biological Activity Alcohol Alcohol (R-OH)

Figure 2: Reactivity profile showing the transfer of the DMNB group to nucleophiles.[1]

Experimental Protocol: Amide Coupling

A validated protocol for using CAS 100905-32-6 to acylate a primary amine.

  • Preparation: In a 10 mL round-bottom flask, dissolve Phenyl 4,5-dimethoxy-2-nitrobenzoate (1.0 eq, 0.5 mmol) in anhydrous DMF (2 mL).

  • Addition: Add the target amine (1.0 eq) and Diisopropylethylamine (DIPEA, 1.2 eq).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the release of phenol can be visualized).[1]

  • Quench: Dilute with Ethyl Acetate (20 mL) and wash with 5% LiCl solution (to remove DMF), followed by 0.5M NaOH (to remove the phenol byproduct) and brine.

  • Isolation: Dry over Na₂SO₄ and concentrate to yield the N-(4,5-dimethoxy-2-nitrobenzoyl)-amine .

Safety & Handling

  • Hazards: As a nitro-aromatic compound, it should be treated as potentially toxic.[1] The hydrolysis product, phenol, is corrosive and toxic.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle in a fume hood.

  • Storage: Store at 2-8°C. Moisture sensitive (hydrolysis leads to the free acid).[1]

References

  • Molbase Encyclopedia. (n.d.).[1] Phenyl 4,5-dimethoxy-2-nitrobenzoate (CAS 100905-32-6).[1][2] Retrieved from [Link][1]

  • World Intellectual Property Organization. (2000).[1] Piperizine-4-phenyl derivatives as inhibitors of the interaction between mdm2 and p53 (WO2000015657A1).[1] Retrieved from [1][3]

  • National Academy of Sciences. (2016). Utilization of a photoactivatable antigen system to examine B-cell probing termination.[1] (Contextual usage of DMNB derivatives). Retrieved from [Link]

Sources

Technical Guide: Phenyl 4,5-dimethoxy-2-nitrobenzoate as a Photoremovable Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on Phenyl 4,5-dimethoxy-2-nitrobenzoate , a specialized reagent within the family of nitrobenzyl-based photoremovable protecting groups (PPGs).

Executive Summary

Phenyl 4,5-dimethoxy-2-nitrobenzoate (CAS: 100905-32-6) represents a specific class of photocleavable compounds derived from the 4,5-dimethoxy-2-nitrobenzoic acid scaffold.[1][2][] While the o-nitrobenzyl (ONB) group is the industry standard for caging phosphates, carboxylates, and amines via a benzyl ether/carbamate linkage, the nitrobenzoate ester linkage offers a distinct reactivity profile.

This compound serves primarily as a caged phenol surrogate or an active acylating agent for introducing the photo-labile 4,5-dimethoxy-2-nitrobenzoyl (DMNb) moiety onto nucleophiles. Upon UV irradiation (typically 350–365 nm), the compound undergoes a photo-induced rearrangement, releasing the protected phenol (or transferring the acyl group), allowing for the spatial and temporal control of chemical activity.

Key Technical Specifications
PropertySpecification
Chemical Formula C₁₅H₁₃NO₆
Molecular Weight 303.27 g/mol
CAS Number 100905-32-6
Absorption Max (

)
~350 nm (ε ≈ 5,000 M⁻¹cm⁻¹)
Uncaging Wavelength 365 nm (UV-A)
Primary Application Caged Phenol / Acyl Donor
Solubility DMSO, DMF, CH₂Cl₂; Poor in water

Mechanistic Principles

The Photochemical Trigger

Unlike standard o-nitrobenzyl ethers (which rely on hydrogen abstraction from the benzylic carbon), phenyl 4,5-dimethoxy-2-nitrobenzoate possesses a carbonyl group directly attached to the aromatic ring. The photolysis mechanism follows a variation of the nitro-nitrite rearrangement or nucleophilic aromatic photosubstitution, depending on solvent conditions.

  • Excitation: Absorption of a photon (hν) promotes the nitro group to an excited singlet state, which undergoes intersystem crossing to a triplet state.

  • Rearrangement: The excited nitro group interacts with the ortho substituents. In the absence of a benzylic hydrogen (as in this benzoate ester), the mechanism often involves an intramolecular oxygen transfer or solvent-assisted hydrolysis, leading to the cleavage of the ester bond.

  • Release: The phenolic leaving group (Ph-OH) is expelled, generating the nitroso-benzoic acid byproduct.

Mechanism Diagram

The following diagram illustrates the logical flow of the activation and release pathway.

PhotolysisMechanism Substrate Phenyl 4,5-dimethoxy-2-nitrobenzoate (Ground State) Excited Excited Triplet State (n-π*) Substrate->Excited hν (365 nm) Intermediate Aci-Nitro / Nitroso Intermediate Excited->Intermediate Rearrangement Products RELEASED: Phenol + Nitroso-Benzoic Acid Intermediate->Products Hydrolysis/Cleavage

Caption: Photochemical uncaging pathway of Phenyl 4,5-dimethoxy-2-nitrobenzoate upon UV irradiation.

Synthesis Protocol

The synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate is a nucleophilic acyl substitution reaction. This protocol ensures high purity by utilizing the acid chloride method, which is superior to carbodiimide coupling for this specific nitro-sterically hindered system.

Reagents Required[3][4][5]
  • Precursor: 4,5-Dimethoxy-2-nitrobenzoic acid (DMNB-OH)

  • Reagent: Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Nucleophile: Phenol (Ph-OH)

  • Base: Triethylamine (TEA) or Pyridine

  • Solvent: Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Dissolve 1.0 eq of 4,5-dimethoxy-2-nitrobenzoic acid in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Add 1.2 eq of Oxalyl chloride dropwise at 0°C, followed by a catalytic drop of DMF.

    • Stir for 2 hours at room temperature until gas evolution ceases.

    • Checkpoint: Evaporate solvent to isolate the crude acid chloride (yellow solid). Do not purify; use immediately.

  • Coupling (Esterification):

    • Redissolve the crude acid chloride in anhydrous DCM.

    • In a separate vessel, mix 1.0 eq of Phenol and 1.5 eq of Triethylamine in DCM.

    • Add the phenol solution dropwise to the acid chloride solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup & Purification:

    • Quench with saturated NaHCO₃ solution.

    • Extract with DCM (3x). Wash combined organics with 1M HCl (to remove excess amine) and Brine.

    • Dry over Na₂SO₄ and concentrate.

    • Recrystallization: Purify by recrystallization from Ethanol/Hexane or flash chromatography (Ethyl Acetate/Hexane) to yield the pale yellow crystalline solid.

SynthesisWorkflow Start 4,5-Dimethoxy-2-nitrobenzoic Acid Activation Activation: + (COCl)2 / DMF cat. (Generates Acid Chloride) Start->Activation Coupling Coupling: + Phenol / Et3N (Nucleophilic Acyl Substitution) Activation->Coupling Workup Workup: Wash (NaHCO3, HCl) Dry & Concentrate Coupling->Workup Product Final Product: Phenyl 4,5-dimethoxy-2-nitrobenzoate Workup->Product

Caption: Synthetic workflow for the preparation of Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Experimental Photolysis Protocol

To validate the "caging" efficiency and release kinetics, the following protocol should be used. This setup assumes a standard laboratory UV lamp setup.

Equipment
  • Light Source: 365 nm UV LED or Mercury Arc Lamp (filtered).

  • Power Density: ~10–20 mW/cm².

  • Vessel: Quartz cuvette (for UV-Vis monitoring) or Pyrex vial (for bulk photolysis).

Procedure
  • Preparation: Prepare a 10 mM stock solution of Phenyl 4,5-dimethoxy-2-nitrobenzoate in Acetonitrile or DMSO.

  • Dilution: Dilute to 50 µM in PBS buffer (pH 7.4) containing 10% organic co-solvent (to ensure solubility).

  • Irradiation:

    • Place the sample 5 cm from the light source.

    • Irradiate in 1-minute intervals.

  • Monitoring:

    • UV-Vis Spectroscopy: Monitor the change in absorption. The starting material has a distinct spectrum; upon cleavage, the spectrum will shift due to the formation of the nitroso-benzoate byproduct and free phenol.

    • HPLC Analysis: Inject aliquots at t=0, 1, 5, 10, and 20 mins.

      • Mobile Phase: Water/Acetonitrile (+0.1% TFA).

      • Detection: 254 nm and 280 nm (for Phenol).

  • Quantification: Calculate the quantum yield (

    
    ) by comparing the rate of phenol release to a standard actinometer (e.g., potassium ferrioxalate).
    
Expected Data Profile
Time (min)% Precursor Remaining% Phenol Released
0100%0%
185%15%
540%60%
1010%90%
20<1%>99%

Critical Applications & Advantages

Caged Phenols in Drug Discovery

Many bioactive compounds (e.g., Tyrosine kinase inhibitors, Estrogens, Neurotransmitters) possess a phenolic hydroxyl group essential for binding.

  • Strategy: Masking this phenol as the 4,5-dimethoxy-2-nitrobenzoate ester renders the drug biologically inactive ("caged").

  • Activation: UV irradiation restores the phenol, activating the drug only at the target site (e.g., within a specific tissue or cell culture well).

Comparison with Other PPGs
Feature4,5-Dimethoxy-2-nitrobenzoate (DMNb-Ester)4,5-Dimethoxy-2-nitrobenzyl (DMNB-Ether)
Linkage Ester (Benzoate)Ether (Benzyl)
Stability Moderate (Susceptible to hydrolysis at high pH)High (Stable to acid/base)
Uncaging Rate Fast (Type II mechanism)Fast (Type II mechanism)
Byproduct Nitroso-benzoic acidNitroso-benzaldehyde
Use Case Caging Phenols, Acyl TransferCaging Acids, Alcohols, Amines
Limitations
  • Hydrolytic Stability: Being an ester, Phenyl 4,5-dimethoxy-2-nitrobenzoate is susceptible to background hydrolysis by esterases or high pH, unlike the more robust ether linkage of DMNB-ethers.

  • Absorbance: The absorption maximum is in the UV-A range, which has limited tissue penetration compared to two-photon sensitive groups (e.g., coumarins).

References

  • Corrie, J. E. T., & Trentham, D. R. (1993).[4] Biological applications of photochemical switches.[5] In Bioorganic Photochemistry. Wiley-VCH.[4]

  • Klán, P., et al. (2013).[5] Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

  • BOC Sciences. (2024). Phenyl 4,5-dimethoxy-2-nitrobenzoate Product Data.

  • Sigma-Aldrich. (2024). 4,5-Dimethoxy-2-nitrobenzyl bromide and related derivatives.

  • Niwa, H., et al. (2016). Utilization of a photoactivatable antigen system to examine B-cell probing termination. PNAS, 113(6).

Sources

Solubility of Phenyl 4,5-dimethoxy-2-nitrobenzoate in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Solubility Profiling and Solvent Selection for Phenyl 4,5-dimethoxy-2-nitrobenzoate

Executive Summary Phenyl 4,5-dimethoxy-2-nitrobenzoate (CAS: 100905-32-6) is a specialized intermediate often utilized in the synthesis of photosensitive protecting groups (nitroveratryl derivatives) and peptide linkers.[1][2] Its solubility profile is governed by a complex interplay between its lipophilic aromatic core and its polar nitro/methoxy substituents.[2][3] This guide provides a comprehensive analysis of its solubility behavior, thermodynamic modeling, and experimental protocols for solvent selection in process chemistry.

Part 1: Molecular Architecture & Physicochemical Basis[1][3]

To predict solubility, we must first deconstruct the molecule’s interaction potential.[2][3] Phenyl 4,5-dimethoxy-2-nitrobenzoate is an "amphiphilic-polar" solid.[1][2][3]

Structural FeatureContribution to Solubility
Phenyl Ester Moiety Increases lipophilicity (

) and

stacking potential.[1][2][3] Promotes solubility in aromatic solvents (Toluene).[2][3]
Nitro Group (-NO

)
Strong electron-withdrawing group.[1][2][3] Creates a significant dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF) and chlorinated solvents.[2]
Dimethoxy Groups Electron-donating.[1][2][3] They increase electron density on the ring but add only minor polarity compared to the nitro group.[2][3] They provide weak H-bond acceptance.[1][2][3]
Lack of H-Bond Donors The molecule has no -OH or -NH groups.[1][2][3] This renders it insoluble in water and limits solubility in protic solvents (alcohols) unless heated.[2][3][4]

Thermodynamic Inference: The dissolution of this compound is enthalpy-driven in non-polar solvents (breaking crystal lattice) and entropy-driven in polar aprotic solvents.[1][2]

  • Predicted Hansen Solubility Parameters (HSP):

    • 
       (Dispersion): High (due to bi-aryl structure).[2][3]
      
    • 
       (Polarity): Moderate-High (Nitro/Ester groups).[1][2][3]
      
    • 
       (H-Bonding): Low.[1][2][3]
      

Part 2: Solvent Classes & Performance Profile[1][2][5]

Based on structural analogs (e.g., Veratric acid derivatives) and standard synthesis protocols [1, 2], the solubility profile is categorized below.

Class A: High Solubility (Process Solvents)

Use for: Reaction medium, extractions, and stock solutions.[1]

SolventSolubility RatingMechanistic Rationale
Dichloromethane (DCM) Excellent (>100 mg/mL)Perfect match for the molecule's polarizability and moderate dipole.[1][2]
Chloroform ExcellentSimilar to DCM; often used for NMR analysis.[1][2][3]
DMSO / DMF ExcellentHigh dielectric constants stabilize the nitro group's dipole.[1][2][3]
THF (Tetrahydrofuran) GoodEther oxygen interacts well with the electron-deficient aromatic ring.[1][2][3]
Class B: Temperature-Dependent (Recrystallization Solvents)

Use for: Purification via cooling crystallization.[1][2]

SolventSolubility RatingMechanistic Rationale
Ethanol / Methanol Moderate (Hot) / Low (Cold)The molecule lacks H-bond donors, making it poorly soluble in cold alcohols.[1][2] Heating overcomes the lattice energy, allowing the solvent to solvate the polar groups.[3]
Ethyl Acetate Good (Hot) / Moderate (Cold)Matches the ester functionality.[2][3] Often used in mixtures with Hexane.[2][3]
Toluene Moderate

interactions allow solubility, but the nitro group makes it less soluble than unsubstituted phenyl benzoate.[1][2]
Class C: Anti-Solvents (Precipitation)

Use for: Crashing out the product or maximizing yield.

SolventSolubility RatingMechanistic Rationale
Water InsolubleHydrophobic effect dominates.[1][2][3]
Hexane / Heptane Very PoorThe solvent is too non-polar to interact with the nitro/ester groups effectively.[1][3]
Diethyl Ether PoorOften used to wash the solid filter cake.[1][2][3]

Part 3: Experimental Protocol for Solubility Determination

Do not rely on literature values alone. Purity and polymorphs affect solubility.[1][2][3] Use this self-validating Gravimetric Saturation Protocol.

Objective: Determine the saturation solubility (


) in mg/mL at 

.

Workflow Diagram (DOT):

SolubilityProtocol Start Weigh Excess Solid (approx. 100mg) SolventAdd Add Solvent (1.0 mL increments) Start->SolventAdd Equilibrate Agitate @ 25°C (24 Hours) SolventAdd->Equilibrate Equilibrate->SolventAdd If fully dissolved, add more solid Filter Filter Supernatant (0.45 µm PTFE) Equilibrate->Filter Evaporate Evaporate Solvent (Vac Oven) Filter->Evaporate Weigh Weigh Residue Evaporate->Weigh Calc Calculate C_sat Weigh->Calc

Figure 1: Gravimetric Saturation Workflow. Ensure the solid phase is present throughout the equilibration step to guarantee saturation.[1]

Step-by-Step Methodology:

  • Preparation: Place 100 mg of Phenyl 4,5-dimethoxy-2-nitrobenzoate into a standard HPLC vial.

  • Solvation: Add 1.0 mL of the target solvent. Cap tightly.

  • Equilibration: Shake or vortex at controlled temperature (

    
    ) for 24 hours. Critical: Visually confirm undissolved solid remains.[2][3] If clear, add more solid.[1][2][3]
    
  • Filtration: Syringe-filter the supernatant using a hydrophobic PTFE filter (0.45 µm) into a pre-weighed tare vial.

  • Drying: Evaporate the solvent under vacuum or nitrogen stream until mass is constant.[1][2][3]

  • Calculation:

    
    
    

Part 4: Practical Application (Recrystallization)

For purification of crude Phenyl 4,5-dimethoxy-2-nitrobenzoate, a solvent/anti-solvent system is recommended over single-solvent cooling.[1][2]

Recommended System: Ethyl Acetate / Hexane [2][5]

  • Dissolve crude solid in minimal Ethyl Acetate at

    
    .
    
  • Slowly add Hexane (warm) until slight turbidity persists.

  • Allow to cool slowly to Room Temperature, then to

    
    .
    
  • The nitro group polarity ensures it precipitates as the non-polar fraction (Hexane) increases.[2][3]

Interaction Logic (DOT):

InteractionMap cluster_Solvents Solvent Interactions Molecule Phenyl 4,5-dimethoxy-2-nitrobenzoate DCM DCM (Dipole-Dipole) Molecule->DCM Strong Interaction (Nitro Group) EtOH Ethanol (Weak Solvation) Molecule->EtOH Requires Heat (Lattice Breaking) Hex Hexane (Repulsion) Molecule->Hex Precipitation

Figure 2: Solute-Solvent Interaction Map highlighting the dominance of dipolar interactions.[1][2]

References

  • ChemicalBook. (2025).[2][3] 4,5-Dimethoxy-2-nitrobenzoic acid Properties and Solubility Data. Retrieved from [2]

  • Fisher Scientific. (2025).[2][3] Safety Data Sheet: 4,5-Dimethoxy-2-nitrobenzoic acid. Retrieved from [2]

  • Hansen, C. M. (2007).[2][3] Hansen Solubility Parameters: A User's Handbook. CRC Press.[2][3] (Contextual grounding for thermodynamic modeling).

  • PubChem. (2025).[2][3] Compound Summary: Phenyl 4,5-dimethoxy-2-nitrobenzoate.[1][2][3][6] Retrieved from [2]

Sources

The Art of Spatiotemporal Control: An In-depth Technical Guide to o-Nitrobenzyl Photoremovable Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of chemical synthesis and biological manipulation, the ability to control reactions with precision in both time and space is paramount. Photoremovable protecting groups (PPGs), often referred to as photocages, have emerged as indispensable tools for achieving this level of control.[1][2] By using light as a traceless reagent, scientists can initiate chemical transformations or release bioactive molecules on demand, opening up new frontiers in drug delivery, materials science, and fundamental biological research.[3][4] Among the various classes of PPGs, the o-nitrobenzyl (ONB) group stands out as one of the most versatile and widely employed scaffolds due to its robust chemistry and broad applicability.[5][6] This guide provides a comprehensive technical overview of o-nitrobenzyl photoremovable protecting groups, from their fundamental photochemical mechanism to practical applications and experimental considerations.

The Fundamental Principle: Light-Induced Molecular Liberation

The core utility of the o-nitrobenzyl group lies in its ability to undergo a photochemical transformation upon irradiation with UV light, typically in the range of 300-365 nm, leading to the cleavage of a covalent bond and the release of a protected functional group.[7][8] This process allows for the "caging" of a molecule, rendering it inactive until a pulse of light triggers its release.[1] The ONB group can be used to protect a wide array of functional groups, including alcohols, phenols, carboxylic acids, amines, phosphates, and thiols, making it a highly versatile tool in the synthetic chemist's arsenal.[3][9]

The Photochemical Reaction Mechanism

The photodeprotection of o-nitrobenzyl derivatives is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, a key step that is often rate-limiting.[10][11] This process leads to the formation of an aci-nitro intermediate.[9][11] The unstable aci-nitro intermediate then undergoes a rearrangement to form a cyclic intermediate, which subsequently fragments to release the protected molecule and o-nitrosobenzaldehyde as the primary byproduct.[3][7]

G

It is crucial to note that the o-nitrosobenzaldehyde byproduct can be photochemically active and may undergo secondary reactions, such as dimerization to form azobenzene derivatives, which can absorb light and act as an internal filter, potentially reducing the efficiency of the photolysis.[7][12] In applications involving primary amines, the aldehyde byproduct can also react with the released amine to form an imine, which can be suppressed by the addition of a carbonyl scavenger.[13]

Factors Influencing Photorelease Efficiency

The efficiency of the photocleavage process is a critical parameter and is influenced by several factors, including the substitution pattern on the aromatic ring and the nature of the leaving group.

Substituent Effects on the Aromatic Ring

The electronic and steric properties of substituents on the phenyl ring of the o-nitrobenzyl group can significantly impact the photolysis kinetics. Electron-donating groups, such as methoxy groups, are often introduced to red-shift the absorption maximum to longer, less damaging wavelengths and to increase the molar absorptivity.[14] For instance, the widely used 6-nitroveratryloxycarbonyl (NVOC) group, which contains two methoxy groups, exhibits increased absorbance at wavelengths longer than 320 nm.[13] However, the relationship between ring substituents and reaction rate is not always straightforward, with steric effects sometimes dominating over electronic effects.[10][15]

The Nature of the Leaving Group

The nature of the protected functional group (the leaving group) also plays a crucial role in the efficiency of the photorelease. Studies have shown a correlation between the quantum yield of photolysis and the acidity (pKa) of the corresponding leaving group, with more acidic leaving groups generally leading to faster decomposition.[15][16] This is attributed to the fact that electron-withdrawing groups can weaken the benzylic C-H bond, facilitating the initial hydrogen abstraction step.[15][17]

Leaving GroupQuantum Yield (Φ)Reference
CarboxylatesVaries (e.g., 0.1-1%)[18]
PhosphatesGenerally efficient[19]
Alcohols (as carbonates)Good leaving groups[1]
Amines (as carbamates)Good leaving groups[1]

Table 1: Representative quantum yields for the photorelease of different leaving groups from o-nitrobenzyl derivatives. Actual values can vary significantly based on the specific molecular structure and reaction conditions.

Applications in Research and Development

The precise spatiotemporal control afforded by o-nitrobenzyl PPGs has led to their widespread adoption in a variety of scientific disciplines.

Controlled Drug Delivery

In drug development, ONB groups are used to create "caged" prodrugs that can be activated at a specific site in the body by external light application, minimizing off-target effects.[5][20] This approach is particularly promising for the delivery of potent anticancer agents, where localized activation can enhance therapeutic efficacy while reducing systemic toxicity.[20] For example, methotrexate, an anticancer drug, has been successfully caged with an ONB linker and its light-mediated release from a dendrimer carrier has been demonstrated.[20]

Probing Biological Systems

In chemical biology, ONB-caged biomolecules, such as neurotransmitters, nucleotides, and peptides, are used to study complex cellular processes with high temporal and spatial resolution.[1][2] The rapid release of a caged signaling molecule allows researchers to investigate its immediate effects on cellular pathways. This has been instrumental in advancing our understanding of neuroscience, cell signaling, and enzyme kinetics.[21]

Advanced Materials Science

The application of ONB chemistry extends to materials science, where it is used to create photoresponsive polymers and surfaces.[7] For instance, photodegradable hydrogels cross-linked with ONB-containing molecules can be selectively degraded with light, enabling the controlled release of encapsulated cells or drugs and the fabrication of micro-patterned surfaces.

Experimental Protocol: Synthesis and Photocleavage of an o-Nitrobenzyl Protected Carboxylic Acid

This section provides a generalized, illustrative protocol for the protection of a carboxylic acid with an o-nitrobenzyl group and its subsequent photodeprotection.

Protection of a Carboxylic Acid
  • Dissolve the carboxylic acid in a suitable aprotic solvent (e.g., DMF or CH2Cl2).

  • Add a base (e.g., triethylamine or DBU) to deprotonate the carboxylic acid.

  • Add o-nitrobenzyl bromide to the reaction mixture.

  • Stir the reaction at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove salts and excess reagents.

  • Purify the o-nitrobenzyl ester by column chromatography.

G

Photochemical Deprotection
  • Dissolve the o-nitrobenzyl ester in a suitable solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution). The choice of solvent can influence the reaction rate.[3]

  • Transfer the solution to a quartz reaction vessel (or other UV-transparent container).

  • Irradiate the solution with a UV lamp at an appropriate wavelength (e.g., 350 or 365 nm). The irradiation time will depend on the concentration of the substrate, the quantum yield of the reaction, and the intensity of the light source.

  • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Purify the deprotected carboxylic acid to remove the o-nitrosobenzaldehyde byproduct and any other side products.

Future Perspectives

Research in the field of o-nitrobenzyl PPGs continues to evolve, with efforts focused on developing new derivatives with improved properties. Key areas of investigation include the design of ONB scaffolds that can be cleaved with longer wavelength, less phototoxic visible or near-infrared light, often through two-photon excitation or the use of up-conversion nanoparticles.[9][11] Furthermore, enhancing the quantum yield of uncaging remains a significant goal to improve the efficiency and speed of photorelease.[18] The continued development of these sophisticated molecular tools will undoubtedly lead to further breakthroughs in our ability to control and understand complex chemical and biological systems.

References

  • Photolabile protecting group - Wikipedia.

  • Bochet, C. G. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.

  • Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

  • Wang, Y., Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.

  • Aujard, I., Ben-Am, Y., Vaganay, E., & Goeldner, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6545-6554.

  • Fink, A. L., Groß, A. G., Puch, F., & Geitner, R. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.

  • Wang, Y., Willner, I., & Willner, B. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.

  • Ito, K., & Nakano, K. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.

  • Lee, S. H., & Shin, I. (2020). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.

  • Givens, R. S., & Rubina, M. (2002). Photoremovable protecting groups based on electron transfer chemistry. Photochemical & Photobiological Sciences, 1(6), 375–378.

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.

  • Gries, G., & Barner-Kowollik, C. (2018). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 10(11), 1215.

  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.

  • Patel, K. (2021). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Applications. Journal of High School Science, 5(3).

  • Kim, J., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic Letters, 13(22), 6176–6179.

  • Vanga, R. R., & Schmittel, M. (2011). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 10(4), 543–548.

  • Pirrung, M. C., & Lee, J. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6799–6802.

  • Vanga, R. R., & Schmittel, M. (2011). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Photochemical & Photobiological Sciences, 10(4), 543-548.

  • Li, W., & Seeberger, P. H. (2024). Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters.

  • Bochet, C. G. (2001). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1, (1), 125–142.

  • Albericio, F., & Kruger, H. G. (2012). Amino Acid-Protecting Groups. Chemical Reviews, 112(5), PR1-PR70.

  • Pillai, V. N. R. (1980). Photoremovable Protecting Groups in Organic Synthesis. Synthesis, 1980(1), 1–26.

  • Specht, A., & Goeldner, M. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current Opinion in Chemical Biology, 53, 131–139.

  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.

  • Barner-Kowollik, C., & Gries, G. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules, 45(3), 1215–1225.

  • Aujard, I., Ben-Am, Y., Vaganay, E., & Goeldner, M. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal, 12(25), 6545-6554.

  • Lee, S. H., & Park, T. G. (2011). A photochemical approach for controlled drug release in targeted drug delivery. Journal of Controlled Release, 156(3), 361–368.

  • K. C., S., & Kalesh, K. A. (2022). Photoremovable Protecting Groups. Encyclopedia, 2(3), 1338-1348.

  • Gravel, D., & Murray, S. (1985). o-Nitrobenzyl alcohol, a simple and efficient reagent for the photoreversible protection of aldehydes and ketones. Journal of the Chemical Society, Chemical Communications, (23), 1625.

  • BenchChem. (2025). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups.

  • Photolabile Protecting Groups: Structure and Reactivity. (2020). ResearchGate.

  • Holmes, C. P. (1994). Novel photoreactive protecting groups. Google Patents.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Nitrobenzyl Alcohol in Modern Organic Synthesis.

  • Final step in the synthesis of o-nitrobenzyl NB compounds... (n.d.). ResearchGate.

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Methodological & Application

Application Note: High-Precision Photolabile Protection of Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

The 4,5-Dimethoxy-2-nitrobenzyl (DMNB) System

Executive Summary & Technical Scope

This application note details the protocol for "caging" carboxylic acids using the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety. While the user query referenced Phenyl 4,5-dimethoxy-2-nitrobenzoate, it is critical to distinguish between the caged substrate and the protecting reagent.

  • Phenyl 4,5-dimethoxy-2-nitrobenzoate is a specific example of a caged phenol (where the benzoate protects the phenol).

  • To protect a target carboxylic acid (R-COOH), the standard industry protocol utilizes 4,5-dimethoxy-2-nitrobenzyl bromide (DMNB-Br) or 4,5-dimethoxy-2-nitrobenzyl alcohol (DMNB-OH) to generate a photosensitive ester.

This guide provides the definitive workflow for installing the DMNB group onto carboxylic acids, enabling spatiotemporal control over drug release or peptide reactivity via UV irradiation (365 nm).

Scientific Principles & Mechanism[1][2][3]
2.1 Why DMNB?

The ortho-nitrobenzyl class of protecting groups is the gold standard in photopharmacology due to its "traceless" cleavage. The addition of two methoxy groups (4,5-dimethoxy) shifts the absorption maximum (


) from ~280 nm (nitrobenzyl) to ~350 nm (DMNB). This red-shift is crucial for biological applications, allowing uncaging with UV-A light (365 nm) that is less damaging to cells than deep UV.
2.2 The Photolysis Mechanism (Norrish Type II)

Upon irradiation at 365 nm, the DMNB ester undergoes a characteristic intramolecular rearrangement:

  • Excitation: The nitro group is excited to a triplet state.

  • H-Abstraction: The nitro oxygen abstracts a benzylic proton, forming an aci-nitro tautomer.

  • Cyclization: The aci-nitro intermediate cyclizes to an isoxazole-type intermediate.

  • Collapse: Hydrolysis yields the free carboxylic acid and the byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde .

Critical Consideration (The Inner Filter Effect): The nitrosobenzaldehyde byproduct absorbs strongly at 300–400 nm. In static solutions, this byproduct can absorb the incident light, slowing down the reaction yield. Protocols below include scavenger strategies to mitigate this.

PhotolysisMechanism Caged DMNB-Caged Acid (Substrate) Excited Excited Triplet State (n-π*) Caged->Excited hν (365 nm) Aci aci-Nitro Tautomer Excited->Aci 1,5-H Shift FreeAcid Free Carboxylic Acid (Active Drug) Aci->FreeAcid Hydrolysis Byproduct Nitrosobenzaldehyde (Byproduct) Aci->Byproduct Cleavage

Figure 1: Mechanism of DMNB photodeprotection via the aci-nitro intermediate.

Reagent Selection Guide

To protect your specific carboxylic acid, select the method based on your substrate's sensitivity:

MethodReagentConditionsBest For
A (Standard) DMNB-Bromide

, DMF, RT
Robust acids, simple drugs, amino acids (N-protected).
B (Mild) DMNB-Alcohol DCC/DMAP, DCM, 0°CBase-sensitive substrates; complex natural products.
C (Exchange) DMNB-Trichloroacetimidate

, THF
Acid-sensitive substrates; avoiding basic conditions.

Note: The protocols below focus on Method A (Alkylation) and Method B (Steglich Esterification) as they cover 95% of applications.

Experimental Protocols
4.1 Protocol A: Protection via Alkylation (DMNB-Br)

Use this for robust carboxylic acids.

Materials:

  • Target Carboxylic Acid (1.0 equiv)

  • 4,5-Dimethoxy-2-nitrobenzyl bromide (DMNB-Br) (1.1 equiv) [CAS: 53413-67-5]

  • Potassium Carbonate (

    
    ) (2.0 equiv, anhydrous)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (dry)

Procedure:

  • Dissolution: Dissolve the carboxylic acid (1.0 mmol) in dry DMF (3–5 mL) in a round-bottom flask under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation: Add

    
     (2.0 mmol). Stir the suspension for 15 minutes at room temperature (RT) to generate the carboxylate anion.
    
  • Alkylation: Add DMNB-Br (1.1 mmol) portion-wise.

    • Tip: If DMNB-Br is dark yellow/brown, recrystallize from ethanol before use to remove decomposition products.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (the ester is usually less polar than the acid).

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with water (3 x 20 mL) to remove DMF.

    • Wash with brine (1 x 20 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The DMNB ester is typically a pale yellow solid.

4.2 Protocol B: Protection via Steglich Esterification (DMNB-OH)

Use this for valuable or base-sensitive substrates.

Materials:

  • Target Carboxylic Acid (1.0 equiv)

  • 4,5-Dimethoxy-2-nitrobenzyl alcohol (DMNB-OH) (1.1 equiv) [CAS: 20357-25-9]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: DCM (Dichloromethane) (dry)

Procedure:

  • Setup: Dissolve the acid (1.0 mmol), DMNB-OH (1.1 mmol), and DMAP (0.1 mmol) in dry DCM (10 mL) at 0°C (ice bath).

  • Coupling: Add DCC (1.1 mmol) dissolved in a small amount of DCM dropwise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT naturally and stir overnight (12–16 h). A white precipitate (dicyclohexylurea, DCU) will form.

  • Workup:

    • Filter off the DCU precipitate.

    • Wash the filtrate with 0.5 M HCl (to remove DMAP), then saturated

      
      , then brine.
      
  • Purification: Silica gel chromatography.

Photodeprotection (Uncaging) Protocol[4]

Equipment:

  • Light Source: 365 nm UV LED (approx. 10–50 mW/cm²) or Mercury Arc Lamp with 365 nm bandpass filter.

  • Vessel: Quartz cuvette (for kinetics) or glass vial (glass absorbs <320 nm, allowing 365 nm to pass).

Procedure:

  • Preparation: Dissolve the caged compound in a solvent compatible with your application (e.g., PBS buffer containing <1% DMSO for biological assays, or MeOH/Water for chemical synthesis). Concentration: 10–100 µM.

  • Scavenger Addition (Optional but Recommended): Add Dithiothreitol (DTT) (1 mM) or Semicarbazide.

    • Reasoning: The nitrosobenzaldehyde byproduct is reactive and can form Schiff bases with amines. Scavengers neutralize it and prevent light absorption (inner filter effect).

  • Irradiation: Irradiate the sample at 365 nm.

    • Time: Typically 1–10 minutes depending on intensity.

    • Monitoring: Monitor the disappearance of the ester peak by HPLC or the appearance of the free acid.

  • Post-Processing: If performing synthesis, evaporate solvent and purify. If in cellulo, the drug is now active.

Workflow Visualization

ProtectionWorkflow Start Target Carboxylic Acid (R-COOH) Decision Substrate Sensitivity? Start->Decision PathA Robust Substrate (Base Stable) Decision->PathA Robust PathB Sensitive Substrate (Base Labile) Decision->PathB Sensitive ReagentA Reagent: DMNB-Br Base: K2CO3 Solvent: DMF PathA->ReagentA ReagentB Reagent: DMNB-OH Catalyst: DCC/DMAP Solvent: DCM PathB->ReagentB Product Purified DMNB Ester (Caged Acid) ReagentA->Product ReagentB->Product QC QC: 1H NMR (OCH2 singlet @ ~5.5 ppm) Product->QC

Figure 2: Decision tree for selecting the optimal DMNB protection strategy.

Quality Control & Troubleshooting
ObservationProbable CauseCorrective Action
Low Yield (Method A) Hydrolysis of DMNB-BrEnsure DMF is anhydrous. Recrystallize DMNB-Br if dark.
Incomplete Photolysis Inner Filter EffectThe byproduct absorbs UV. Add DTT or reduce concentration. Stir during irradiation.[1]
Side Reactions (UV) Radical formationDegas solvents (remove

) prior to irradiation to prevent oxidation.
NMR Confirmation VerificationLook for the benzylic

protons. In DMNB esters, this appears as a sharp singlet around 5.5–5.7 ppm .
References
  • Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

  • Patchornik, A., et al. (1970). "Photosensitive protecting groups." Journal of the American Chemical Society, 92(21), 6333–6335. Link

  • Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

  • Kilfoil, P. J., et al. (2019). "Photolysis of dimethoxynitrobenzyl-'caged' acids yields fluorescent products."[2] PLOS ONE, 14(9), e0222616. Link

  • ChemScene. (n.d.). "Phenyl 4,5-dimethoxy-2-nitrobenzoate Product Page (CAS 100905-32-6)." ChemScene Catalog. Link(Cited for chemical identity verification).

Sources

Step-by-step guide to deprotecting with Phenyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: Phenyl 4,5-dimethoxy-2-nitrobenzoate (Model for DMNB-Caged Carboxylates/Phenols)

Executive Summary

This guide details the protocol for the photochemical removal (uncaging) of the 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group. While the specific nomenclature "Phenyl 4,5-dimethoxy-2-nitrobenzoate" typically refers to the ester formed between phenol and 4,5-dimethoxy-2-nitrobenzoic acid, this guide addresses the standard application: the cleavage of DMNB esters (releasing free carboxylic acids) or DMNB ethers (releasing free phenols) using UV irradiation.

This method relies on the Norrish Type II photoisomerization mechanism, triggered by 365 nm light, to release the bioactive substrate with high spatiotemporal precision.

Mechanistic Principles

The Photochemical Trigger

The DMNB group functions as a "caging" moiety that renders the substrate inert until activated by light. Upon absorption of a photon (typically


 nm), the nitro group undergoes an intramolecular redox reaction.
  • Excitation: The ground state nitro group absorbs a photon, entering an excited singlet state, which rapidly crosses to a triplet state.

  • Hydrogen Abstraction: The excited nitro oxygen abstracts a benzylic hydrogen (if present, as in DMNB esters) or undergoes rearrangement.

  • Aci-Nitro Intermediate: An aci-nitro intermediate is formed, which rearranges to a nitroso-hemiacetal.

  • Collapse: The hemiacetal collapses, releasing the free substrate (e.g., Benzoic Acid or Phenol) and the byproduct 4,5-dimethoxy-2-nitrosobenzaldehyde .

The "Internal Filter" Problem

The primary byproduct, 4,5-dimethoxy-2-nitrosobenzaldehyde , is highly absorbent at 300–400 nm. As the reaction proceeds, this byproduct accumulates and competes with the starting material for photons, effectively acting as an internal filter that slows down or halts the reaction.

  • Solution: We utilize aldehyde scavengers (e.g., Semicarbazide or Dithiothreitol) in the reaction buffer to trap the nitroso-aldehyde, preventing light blockage and deleterious Schiff-base side reactions.

DMNB_Mechanism Start DMNB-Caged Substrate Excited Excited Nitro Species (T1) Start->Excited hv (365 nm) Aci Aci-Nitro Intermediate Excited->Aci H-Abstraction Collapse Hemiacetal Collapse Aci->Collapse Rearrangement Product Free Substrate (Active) Collapse->Product Byproduct Nitroso- benzaldehyde Collapse->Byproduct Byproduct->Start Absorbs UV (Inhibition) Scavenged Hydrazone (Transparent) Byproduct->Scavenged + Semicarbazide (Scavenger)

Figure 1: Mechanistic pathway of DMNB photocleavage. Note the critical role of the scavenger in preventing the byproduct from inhibiting the reaction.

Pre-Experiment Planning

Equipment & Reagents
ComponentSpecificationPurpose
Light Source UV LED (365 nm) or Hg Arc LampExcitation of the nitro group.[1] LEDs minimize heat damage.
Solvent System ACN:PBS (50:50) or MeOH:HEPESMust be UV-transparent and solubilize the hydrophobic cage.
Scavenger Semicarbazide HCl (5–10 equiv)Traps nitroso-benzaldehyde byproduct.
Vessel Quartz cuvette or Pyrex glassStandard glass blocks UV <300nm; Pyrex is acceptable for 365nm.
Filters Long-pass (>300 nm)Removes high-energy UV that damages proteins/DNA.
Safety Considerations
  • UV Hazard: Wear UV-protective eyewear (ANSI Z87.1 rated for UV) and skin protection.

  • Chemical Hazard: Nitroso compounds are potential carcinogens. Handle all post-photolysis solutions as hazardous waste.

Detailed Protocol: Photochemical Uncaging

This protocol assumes a 10 mM stock solution of Phenyl 4,5-dimethoxy-2-nitrobenzoate (or equivalent DMNB-caged molecule).

Step 1: Substrate Preparation
  • Dissolve the caged compound in a minimal amount of DMSO or Acetonitrile (ACN) to create a high-concentration stock (e.g., 50 mM).

  • Dilute the stock into the Photolysis Buffer (e.g., PBS pH 7.4 or 50:50 ACN:Water) to a final concentration of 50–100 µM .

    • Note: High concentrations (>1 mM) suffer from the "inner filter" effect, where surface molecules block light from reaching the bulk solution.

Step 2: Addition of Scavenger (Critical Step)
  • Prepare a 100 mM stock of Semicarbazide Hydrochloride in water.

  • Add Semicarbazide to the reaction mixture to a final concentration of 1–5 mM (approx. 10-50 equivalents relative to the substrate).

    • Why: This reacts with the released 4,5-dimethoxy-2-nitrosobenzaldehyde to form a semicarbazone, which absorbs less at 365 nm and prevents the byproduct from reacting with free amines in your sample.

Step 3: Irradiation Setup
  • Place the sample in a Quartz cuvette (for analytical scale) or a clear glass vial (for preparative scale).

  • Position the 365 nm LED source approx. 2–5 cm from the sample.

  • Stirring: Ensure constant magnetic stirring to cycle the solution into the light path.

  • Temperature Control: If using a high-intensity lamp, place the sample on a cooling block or use a water filter to remove IR (heat) radiation.

Step 4: Monitoring the Reaction
  • TLC/HPLC: Withdraw aliquots every 5–10 minutes.

    • HPLC: Monitor the disappearance of the DMNB-substrate peak and the appearance of the free substrate peak.

    • UV-Vis: You will observe a spectral shift.[2] The DMNB group typically has a

      
       around 345 nm. As it cleaves, the spectrum will change due to the formation of the nitroso species (absorbs ~380-400 nm) and the semicarbazone.
      
  • Endpoint: Irradiation is complete when the starting material is <5% by HPLC. Typical times range from 5 to 30 minutes depending on light intensity (mW/cm²).

Step 5: Post-Photolysis Purification
  • Extraction: If the released substrate is organic-soluble, extract with Ethyl Acetate.[3] The semicarbazone byproduct is often more polar or can be washed out.

  • Filtration: If the substrate is a protein or DNA, use a desalting column (PD-10) or dialysis to remove the small molecule byproducts and excess scavenger.

Workflow Setup 1. Prepare 100 µM Substrate in PBS/ACN AddScav 2. Add Semicarbazide (10 equiv) Setup->AddScav Irradiate 3. Irradiate @ 365 nm (Stirring is vital) AddScav->Irradiate Monitor 4. Monitor via HPLC/TLC (Check for SM disappearance) Irradiate->Monitor Decision Complete? Monitor->Decision Decision->Irradiate No (<95%) Purify 5. Extract/Dialyze Remove Nitroso Byproduct Decision->Purify Yes (>95%)

Figure 2: Operational workflow for the deprotection of DMNB-caged compounds.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Reaction Rate Inner Filter EffectDilute the sample (try 50 µM) or increase the stirring rate. Ensure path length is short.
Side Reactions Nitroso reactivityIncrease Semicarbazide concentration. Ensure pH is near neutral (pH 6.5–7.5).
Sample Heating IR emission from lampUse an LED source (cold light) or a water bath IR filter.
Incomplete Cleavage Solvent AbsorbanceEnsure solvent (e.g., Acetone) does not absorb at 365 nm. Use ACN or MeOH.

References

  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333–6335. Link

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link

  • Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4, 619–628. Link

  • Goeldner, M., & Givens, R. (Eds.). (2005). Dynamic Studies in Biology: Phototriggers, Photoswitches and Caged Biomolecules. Wiley-VCH. Link

Sources

Application Note: A Multi-Modal Analytical Framework for Monitoring the Synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phenyl 4,5-dimethoxy-2-nitrobenzoate is a key chemical intermediate whose purity and yield are critical for downstream applications in pharmaceutical and fine chemical synthesis.[1][2] Effective process control during its formation—typically via the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with phenol—mandates a robust analytical monitoring strategy. This guide presents a comprehensive, multi-modal approach combining chromatographic and spectroscopic techniques to provide real-time qualitative checks, precise quantitative analysis, and unambiguous structural confirmation. We detail field-proven protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, enabling researchers and process chemists to optimize reaction conditions, maximize yield, and ensure the highest product quality.

Introduction: The Rationale for Reaction Monitoring

The synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate involves the formation of an ester bond, a reaction that can be influenced by catalysts, temperature, and the presence of impurities. Inadequate monitoring can lead to incomplete reactions, the formation of side-products, or degradation, compromising the integrity of the final product. A strategic analytical approach is therefore not merely a quality control measure but an integral part of process development. By tracking the consumption of reactants and the formation of the desired product in real-time, chemists can determine reaction endpoints accurately, study kinetics, and build a comprehensive process understanding. This document provides the causal logic and step-by-step protocols for establishing such a framework.

The Monitored Reaction: Esterification Pathway

The primary reaction involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with phenol. This is typically acid-catalyzed, converting the carboxylic acid's hydroxyl group into a better leaving group and facilitating nucleophilic attack by phenol.

Reaction Scheme:

  • Reactant 1: 4,5-Dimethoxy-2-nitrobenzoic acid (MW: 227.17 g/mol )[1]

  • Reactant 2: Phenol

  • Product: Phenyl 4,5-dimethoxy-2-nitrobenzoate (MW: 303.27 g/mol )[2]

  • Byproduct: Water

Analytical methods must be capable of resolving these three primary components, as well as any potential side-products or unreacted starting materials.

Analytical Strategy: An Integrated Workflow

No single technique provides a complete picture of the reaction's progress. We advocate for an integrated workflow where each method serves a specific purpose, from rapid qualitative assessment to in-depth quantitative and structural analysis.

Analytical_Workflow cluster_Reaction Reaction Progress Reaction Esterification Reaction (Flask or Reactor) TLC TLC (Is the reaction moving?) Reaction->TLC Aliquot HPLC HPLC (How far has it gone? Purity? Yield?) Reaction->HPLC Aliquot FTIR FTIR (Are the functional groups correct?) Reaction->FTIR In-situ ATR Probe GCMS GC-MS (Volatile Impurities? MW Confirmation) HPLC->GCMS Complementary Data NMR NMR (Is it the right molecule?) HPLC->NMR

Caption: Integrated analytical workflow for reaction monitoring.

Methodologies and Protocols

Thin-Layer Chromatography (TLC): Rapid Progress Check

Expertise & Causality: TLC is the first-line tool for its speed and low cost. It provides an immediate visual assessment of the reaction's progress by separating the non-polar product from the more polar carboxylic acid starting material. The choice of a non-polar solvent system is critical to ensure the product moves up the plate while the starting acid remains closer to the baseline.

Experimental Protocol:

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in ethyl acetate or dichloromethane.

  • Spotting: Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane) on the baseline.

  • Mobile Phase Development: A solvent system of 3:1 Hexanes:Ethyl Acetate is a good starting point. The polarity can be adjusted to achieve optimal separation (Rf of the product ~0.4-0.5).

  • Visualization: Visualize the plate under UV light at 254 nm. The aromatic rings of all components will be UV-active.

  • Interpretation: Monitor the disappearance of the reactant spot (lower Rf) and the appearance of the product spot (higher Rf). The reaction is nearing completion when the reactant spot is faint or absent.

High-Performance Liquid Chromatography (HPLC): Quantitative Analysis

Expertise & Causality: HPLC is the gold standard for quantifying the components of the reaction mixture, enabling precise determination of purity, conversion, and yield.[3] A reversed-phase C18 column is ideal for separating aromatic compounds of moderate polarity.[4] The inclusion of an acid (e.g., phosphoric or trifluoroacetic acid) in the mobile phase is crucial; it suppresses the ionization of the 4,5-dimethoxy-2-nitrobenzoic acid, ensuring it is in a neutral form, which leads to sharp, symmetrical peaks and reproducible retention times.[4] Phenyl-hexyl columns can also be employed to leverage π-π interactions, offering alternative selectivity for nitro-aromatic compounds.[5]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Sample Preparation:

    • Withdraw a ~50 µL aliquot from the reaction mixture.

    • Quench the reaction immediately by diluting it into 1 mL of the mobile phase in an HPLC vial.

    • Filter the sample through a 0.45 µm syringe filter to protect the column from particulates.

  • Chromatographic Conditions:

    • Create calibration curves for the reactant and product using certified reference standards to enable accurate quantification.

ParameterRecommended SettingRationale
Column C18, 150 mm x 4.6 mm, 5 µmExcellent retention and separation for aromatic compounds.[4]
Mobile Phase A: Water + 0.1% Phosphoric AcidB: Acetonitrile + 0.1% Phosphoric AcidAcid suppresses ionization for better peak shape.[4]
Gradient 40% B to 95% B over 10 minEnsures elution of all components from polar to non-polar.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.[6]
Column Temp. 30°CEnsures reproducible retention times.
Detection UV at 254 nmStrong absorbance for aromatic nitro compounds.
Injection Vol. 10 µLStandard volume for analytical runs.
Gas Chromatography-Mass Spectrometry (GC-MS): Impurity ID & MW Confirmation

Expertise & Causality: GC-MS is a powerful tool for identifying volatile impurities and unequivocally confirming the molecular weight of the product. While HPLC is superior for quantifying the main components, GC-MS excels at detecting and identifying low-level, volatile side-products that might not be resolved or detected by HPLC. Electron Ionization (EI) at 70 eV provides reproducible fragmentation patterns that serve as a "fingerprint" for structural elucidation.[7]

Experimental Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a single quadrupole).

  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction with a volatile organic solvent like ethyl acetate and water to remove non-volatile salts or catalysts.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Dilute the sample in ethyl acetate before injection.

  • GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm)A non-polar phase suitable for a wide range of analytes.[7]
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280°CEnsures complete volatilization of the analyte.
Oven Program 100°C (hold 1 min), ramp to 300°C at 20°C/minSeparates components based on boiling point.
Ionization Electron Ionization (EI) at 70 eVProvides standard, library-searchable mass spectra.
Mass Range m/z 50-400Covers the molecular weights of reactants and products.

Data Interpretation:

  • Product Peak: Expect a peak with a mass spectrum showing a molecular ion [M]⁺ at m/z = 303.

  • Reactant Peak: Expect a peak for 4,5-dimethoxy-2-nitrobenzoic acid with [M]⁺ at m/z = 227.[8]

  • Fragmentation: Analyze the fragmentation pattern to confirm the structure.

Spectroscopic Verification

Expertise & Causality: NMR provides unambiguous structural confirmation.[9] By monitoring the chemical shifts and disappearance of proton signals from the reactants and the appearance of new signals corresponding to the product, one can definitively track the reaction.[10] For instance, the disappearance of the broad carboxylic acid proton (-COOH) and the distinct shifts in the aromatic protons adjacent to the reaction site are clear indicators of ester formation. In-situ NMR, where the reaction is run directly in an NMR tube, allows for continuous, non-invasive monitoring.[11][12]

Protocol for At-Line Monitoring:

  • Sample Preparation: Quench a reaction aliquot and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Analysis:

    • Monitor Reactant Disappearance: Track the signal for the acidic proton of 4,5-dimethoxy-2-nitrobenzoic acid (typically >10 ppm and broad).

    • Monitor Product Appearance: Look for the appearance of signals corresponding to the phenyl group protons and the characteristic shifts of the benzoate ring protons. The methoxy groups (-OCH₃) will appear as sharp singlets.

    • Reference Spectra: Compare the spectrum of the reaction mixture to reference spectra of the pure starting material and the purified product.[6][13]

Functional GroupExpected ¹H Chemical Shift (ppm)Rationale
Carboxylic Acid (-COOH)>10 (broad singlet)Disappears upon esterification.
Methoxy Protons (-OCH₃)~4.0 (two singlets)Present in both reactant and product, may shift slightly.[6]
Aromatic Protons (Benzoate Ring)7.3 - 7.5 (two singlets)Chemical environment changes upon esterification.[6]
Aromatic Protons (Phenyl Ring)7.2 - 7.6 (multiplets)New signals that appear with product formation.

Expertise & Causality: FTIR is highly effective for monitoring changes in functional groups.[14] The key transformation in this esterification is the conversion of a carboxylic acid to an ester. This is easily monitored by the disappearance of the very broad O-H stretch of the acid and the concurrent appearance of the strong, sharp C=O stretch of the ester at a higher wavenumber.[15][16] The use of an Attenuated Total Reflectance (ATR) probe allows for direct, in-situ monitoring of the reaction mixture without sample preparation.[10]

FTIR_Logic Reactant Reactant: Carboxylic Acid - Broad O-H stretch (2500-3300 cm⁻¹) - C=O stretch (~1700 cm⁻¹) - NO₂ stretches (~1520, 1340 cm⁻¹) Product Product: Phenyl Ester - NO O-H STRETCH - Sharp C=O stretch (~1740 cm⁻¹) - C-O stretches (~1300-1100 cm⁻¹) - NO₂ stretches (~1520, 1340 cm⁻¹) Reactant->Product Esterification (Reaction Progress)

Caption: Key functional group changes monitored by FTIR.

Protocol for In-Situ ATR-FTIR:

  • Setup: Insert the ATR probe directly into the reaction vessel.

  • Background: Collect a background spectrum of the solvent and reactants before initiating the reaction.

  • Monitoring: Collect spectra at regular time intervals throughout the reaction.

  • Analysis: Monitor the decrease in the integrated area of the O-H band and the increase in the C=O ester band. The reaction is complete when these absorbances stabilize.

Functional GroupWavenumber (cm⁻¹)Appearance During Reaction
O-H (Carboxylic Acid)2500-3300 (broad)Disappears
C=O (Ester)~1740 (strong, sharp)Appears
C=O (Carboxylic Acid)~1700 (strong, sharp)Disappears
NO₂ (Asymmetric/Symmetric)~1520 / ~1340Remains (useful as an internal reference)[17]
C-O (Ester/Ether)1300-1100Appears/Changes

Conclusion

The successful synthesis and quality control of Phenyl 4,5-dimethoxy-2-nitrobenzoate rely on a robust analytical strategy. By combining the rapid qualitative insights from TLC, the precise quantitative power of HPLC, the impurity identification capabilities of GC-MS, and the definitive structural verification from NMR and FTIR, researchers and drug development professionals can achieve comprehensive control over the manufacturing process. This multi-modal framework ensures reaction optimization, maximizes product yield and purity, and provides the rigorous data required for process validation and scale-up.

References

  • Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • National Institutes of Health. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethoxy-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemRxiv. (2023). NMR reaction monitoring robust to spectral distortions. Retrieved from [Link]

  • ResearchGate. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]

  • PubMed. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4'-nitrobenzoate and (b).... Retrieved from [Link]

  • PubChem. (n.d.). Phenyl nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • MOLBASE. (n.d.). Phenyl 4,5-dimethoxy-2-nitrobenzoate|100905-32-6. Retrieved from [Link]

  • Chemsrc. (2025, August 27). Methyl 4,5-dimethoxy-2-nitrobenzoate. Retrieved from [Link]

  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Retrieved from [Link]

  • National Institutes of Health. (2016). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. PMC. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). GC-MS analysis and in vitro Antioxidant, Cytotoxicity study.... Retrieved from [Link]

  • ResearchGate. (2000). HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,.... Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]

  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Photocleavage of 4,5-Dimethoxy-2-Nitrobenzyl (DMNB) Protecting Groups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of photocleavage reactions involving the 4,5-dimethoxy-2-nitrobenzyl (DMNB) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency and yield of your uncaging experiments. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible workflow.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for cleaving the DMNB protecting group?

A1: The DMNB protecting group exhibits a broad absorption maximum around 355 nm.[1] Therefore, light sources emitting in the 340-365 nm range are highly effective for photocleavage.[1][2][3][4] While the absorption is strongest in this range, cleavage can also be induced at slightly longer wavelengths, such as 405 nm, although with lower efficiency compared to 365 nm.[4][5] The choice of wavelength can be critical in complex systems to avoid damaging other light-sensitive components.

Q2: What are the primary byproducts of DMNB photocleavage, and are they problematic?

A2: The main byproduct of the photocleavage reaction is 4,5-dimethoxy-2-nitrosobenzaldehyde.[3][6] This species can be reactive and may interfere with downstream applications or react with the released substrate, particularly if the substrate contains a free amine.[7] The formation of this byproduct is an important consideration for reaction cleanup and purification.

Q3: How does the solvent affect the photocleavage reaction?

A3: The choice of solvent can influence the rate of photorelease.[6] Protic solvents, such as water and alcohols, can participate in the reaction mechanism. For instance, water can quench the aci-nitro intermediate, which is a key species in the cleavage pathway.[8][9][10] The reaction is often performed in buffered aqueous solutions (e.g., phosphate buffer at pH 7) or organic solvents like DMSO, depending on the solubility of the caged compound.[2][11]

Q4: Can I use a two-photon excitation source for DMNB cleavage?

A4: Yes, two-photon uncaging of nitrobenzyl groups, including DMNB, is a well-established technique. This approach typically uses near-infrared (NIR) light, with wavelengths between 710 and 740 nm, which offers deeper tissue penetration and higher spatial resolution in biological applications.[5]

Troubleshooting Guide

Issue 1: Incomplete or Slow Photocleavage

Symptoms:

  • Low yield of the deprotected product.

  • The presence of a significant amount of starting material after irradiation.

  • Reaction kinetics are slower than expected.

Potential Causes & Solutions:

  • Insufficient Light Intensity or Exposure Time: The total number of photons delivered to the sample is crucial.

    • Solution: Increase the irradiation time or use a higher-intensity light source. Be cautious of overheating the sample, which can lead to degradation. It is advisable to determine the optimal exposure time through a time-course experiment, analyzing aliquots at different intervals.[12]

  • Incorrect Wavelength: While DMNB has a broad absorption, the efficiency drops off away from the peak.

    • Solution: Ensure your light source's emission spectrum overlaps significantly with the DMNB absorption spectrum (around 355 nm). Using a light source with a peak emission at 365 nm is a common and effective choice.[2][3][4]

  • Sub-optimal Solvent: The solvent can impact the stability of intermediates and the overall reaction rate.

    • Solution: If working in an organic solvent, ensure it is of high purity and anhydrous if necessary. For aqueous solutions, check the pH and buffer composition, as these can influence the reaction mechanism.[11]

  • Electronic Effects of the Leaving Group: The electronic properties of the molecule being released can affect the cleavage efficiency. Electron-donating groups on the leaving group can sometimes hinder the photocleavage reaction.[2]

    • Solution: While not always easy to change, being aware of this effect can help in designing caged compounds. If you have flexibility in the attachment point of the DMNB group, consider positions that minimize unfavorable electronic interactions.

Issue 2: Formation of Side Products and Degradation

Symptoms:

  • Multiple unexpected spots on TLC or peaks in HPLC/MS.

  • Low mass balance for the desired product and starting material.

  • Discoloration of the reaction mixture.

Potential Causes & Solutions:

  • Reaction of the Nitroso Byproduct: The 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct can react with the newly liberated functional group, especially primary amines.[7]

    • Solution: Introduce a "trapping agent" or scavenger for the aldehyde byproduct. Semicarbazide or other hydrazine derivatives can be effective.[7]

  • Photodegradation of the Substrate or Product: The high-energy UV light used for cleavage can sometimes damage the molecule of interest, particularly if it contains other photosensitive moieties.

    • Solution:

      • Minimize exposure time to the necessary duration for complete cleavage.

      • Use a filter to cut out shorter, more damaging wavelengths if your light source is broadband.

      • If possible, perform the reaction at a lower temperature to reduce the rates of side reactions.

  • Presence of Oxygen: Molecular oxygen can sometimes participate in photochemical side reactions.

    • Solution: For sensitive substrates, deoxygenate the solvent by bubbling with an inert gas like nitrogen or argon before and during the irradiation.

Experimental Protocols

Protocol 1: General Procedure for DMNB Photocleavage
  • Sample Preparation: Dissolve the DMNB-protected compound in a suitable solvent (e.g., buffered aqueous solution, DMSO, acetonitrile) to a desired concentration (typically in the micromolar to low millimolar range).

  • Deoxygenation (Optional): If the substrate is sensitive to photooxidation, sparge the solution with nitrogen or argon for 15-30 minutes.

  • Irradiation:

    • Place the sample in a suitable container (e.g., quartz cuvette, glass vial).

    • Irradiate the sample with a light source emitting at or near 365 nm (e.g., LED array, filtered xenon arc lamp).[13]

    • Maintain constant stirring or agitation during irradiation to ensure uniform illumination.

    • Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC, UV-Vis spectroscopy).

  • Work-up and Analysis: Once the reaction is complete, the product can be isolated using standard chromatographic techniques.

Protocol 2: Quantifying Photocleavage Efficiency
  • Prepare a stock solution of the DMNB-caged compound of known concentration.

  • Set up a series of identical aliquots for irradiation at different time points (e.g., 0, 1, 2, 5, 10, 30 minutes).

  • Irradiate each aliquot for the specified time under controlled conditions (constant light intensity and temperature).

  • After irradiation, analyze each sample by HPLC.

  • Calculate the percentage of starting material remaining and product formed at each time point by integrating the respective peak areas.

  • Plot the percentage of cleavage versus irradiation time to determine the reaction kinetics.

Data Presentation

Table 1: Key Parameters for DMNB Photocleavage

ParameterRecommended Value/RangeNotes
Wavelength 340 - 365 nmOptimal for most applications.
Light Source LED array, filtered Xenon/Mercury arc lampLEDs offer monochromatic and stable output.[13]
Typical Solvents Phosphate-buffered saline (PBS), DMSO, Acetonitrile, EthanolChoice depends on substrate solubility and compatibility.
pH (Aqueous) ~7.0 - 7.4The reaction mechanism can be pH-dependent.[11]
Byproduct 4,5-dimethoxy-2-nitrosobenzaldehydeCan be reactive; consider using scavengers.[6][7]

Visualizing the Process

Photocleavage Mechanism

The photocleavage of DMNB-protected compounds proceeds through a multi-step mechanism initiated by the absorption of a UV photon. This leads to an intramolecular hydrogen atom transfer, followed by a series of rearrangements that ultimately release the protected molecule and form the nitrosobenzaldehyde byproduct.[14][15]

G cluster_0 Photocleavage Pathway DMNB DMNB-Protected Substrate Excited Excited State (S1 or T1) DMNB->Excited hν (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-atom transfer Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Released Released Substrate + Nitroso Byproduct Cyclic->Released Hydrolysis

Caption: Simplified mechanism of DMNB photocleavage.

Troubleshooting Workflow

When encountering issues with your photocleavage reaction, a systematic approach can help identify and resolve the problem efficiently.

G Start Problem: Incomplete Cleavage or Side Products CheckLight Verify Light Source: - Wavelength (365 nm)? - Intensity sufficient? Start->CheckLight CheckLight->Start Adjust Light CheckTime Optimize Exposure Time: - Perform time course? CheckLight->CheckTime Light OK CheckTime->Start Adjust Time CheckSolvent Evaluate Solvent: - Purity? - pH (if aqueous)? CheckTime->CheckSolvent Time OK CheckSolvent->Start Change Solvent AddScavenger Consider Side Reactions: - Add scavenger? - Deoxygenate? CheckSolvent->AddScavenger Solvent OK Success Problem Resolved AddScavenger->Success Side Reactions Addressed

Caption: A logical workflow for troubleshooting DMNB photocleavage.

References

  • Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences. [Link]

  • Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Semantic Scholar. [Link]

  • Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. University of Groningen Research Portal. [Link]

  • Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser. ResearchGate. [Link]

  • Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. ResearchGate. [Link]

  • Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications. [Link]

  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]

  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. ResearchGate. [Link]

  • Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. PubMed. [Link]

  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. Journal of the American Chemical Society. [Link]

  • The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety in red as an example for... ResearchGate. [Link]

  • Selective immunocapture and light-controlled traceless release of transiently caged proteins. STAR Protocols. [Link]

  • The Breaking Beads Approach for Photocleavage from Solid Support. ChemRxiv. [Link]

  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC. [Link]

  • Proposed reaction mechanism towards photocleavage of the DMNB moiety... ResearchGate. [Link]

  • Photocleavable Protecting Groups. Science of Synthesis. [Link]

  • Photochemical methods to assay DNA photocleavage using supercoiled pUC18 DNA and LED or xenon arc lamp excitation. PubMed. [Link]

  • p-Methoxybenzyl (PMB) Protective Group. Chem-Station. [Link]

  • Computational Study on the Mechanism of the Photouncaging Reaction of Vemurafenib: Toward an Enhanced Photoprotection Approach for Photosensitive Drugs. PMC. [Link]

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Technical Support Center: Minimizing Nitrosoaldehyde Byproduct Formation During Photocleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of nitrosoaldehyde byproduct formation during the photocleavage of o-nitrobenzyl (ONB) protecting groups. Our goal is to equip you with the expertise and practical insights needed to optimize your experiments for cleaner reactions and higher yields.

Introduction: The Challenge of o-Nitrosoaldehyde Byproducts

Photocleavable protecting groups, particularly those based on the o-nitrobenzyl (ONB) scaffold, are invaluable tools in a wide range of applications, from organic synthesis to the controlled release of bioactive molecules.[1][2] The utility of these groups stems from their ability to be removed with high spatiotemporal control using UV light.[2][3] However, the photocleavage process is not always perfectly efficient. A common and often problematic side reaction is the formation of a reactive o-nitrosoaldehyde byproduct.[2][4]

This byproduct can act as an internal light filter, reducing the efficiency of the photocleavage reaction, and can also react with the liberated substrate or other components in the reaction mixture, leading to undesired side products and complicating purification.[4][5] This guide will delve into the mechanisms behind nitrosoaldehyde formation and provide actionable strategies to minimize its impact on your research.

Mechanism of Photocleavage and Byproduct Formation

Upon irradiation with UV light (typically around 365 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group.[6][7] This leads to the formation of an aci-nitro intermediate, which then rearranges and fragments to release the protected molecule and the o-nitrosoaldehyde byproduct.[1][6]

G cluster_0 Photocleavage of o-Nitrobenzyl Group cluster_1 Byproduct Reactions o-Nitrobenzyl_Compound o-Nitrobenzyl Compound Excited_State Excited Triplet State o-Nitrobenzyl_Compound->Excited_State UV Light (hν) Aci-Nitro_Intermediate aci-Nitro Intermediate Excited_State->Aci-Nitro_Intermediate Intramolecular H-abstraction Rearrangement Rearrangement Aci-Nitro_Intermediate->Rearrangement Released_Substrate Released Substrate Rearrangement->Released_Substrate o-Nitrosoaldehyde o-Nitrosoaldehyde Rearrangement->o-Nitrosoaldehyde Dimerization Dimerization o-Nitrosoaldehyde->Dimerization Further Photoreaction Trapping Reaction with Nucleophiles (e.g., released substrate) o-Nitrosoaldehyde->Trapping Azobenzene Azobenzene Byproduct Dimerization->Azobenzene Side_Products Undesired Side Products Trapping->Side_Products

Figure 1: Mechanism of o-nitrobenzyl photocleavage and subsequent byproduct reactions.

The generated o-nitrosoaldehyde is itself photoreactive and can undergo further transformations, such as dimerization to form azobenzene derivatives, which can further complicate the reaction mixture and absorb light, reducing the overall efficiency of the desired photocleavage.[2][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions related to nitrosoaldehyde byproduct formation.

Q1: My photocleavage reaction is slow and incomplete. Could nitrosoaldehyde byproducts be the cause?

A: Yes, this is a classic symptom of byproduct interference. The o-nitrosoaldehyde byproduct, and its subsequent derivatives like azobenzenes, can act as internal light filters, absorbing the UV irradiation intended for your starting material.[4] This "inner filter effect" reduces the quantum yield of the photocleavage reaction, leading to slower and incomplete conversions.

Troubleshooting Steps:

  • Monitor the reaction progress carefully: Use techniques like HPLC or TLC to track the disappearance of your starting material and the appearance of both your desired product and potential byproducts. A plateau in the conversion of the starting material before it is fully consumed is a strong indicator of an inner filter effect.

  • Consider the reaction concentration: Highly concentrated solutions can exacerbate the inner filter effect. Try diluting your reaction mixture.

  • Employ a scavenger: The most direct way to address this issue is to add a scavenger that specifically reacts with the nitrosoaldehyde byproduct, preventing it from interfering with the reaction. More on this in Q3.

Q2: I am observing multiple unexpected spots on my TLC/peaks in my HPLC analysis after photocleavage. What are they?

A: These are likely undesired side products resulting from the reaction of the highly reactive o-nitrosoaldehyde byproduct with your liberated substrate, solvent, or other nucleophiles present in the reaction mixture. The nitroso group is a potent dienophile and can also react with amines.[3][5]

Troubleshooting Steps:

  • Characterize the byproducts: If possible, isolate and characterize the major byproducts using techniques like mass spectrometry and NMR to understand their structure. This can provide valuable clues about the undesired reaction pathways.

  • Optimize reaction conditions:

    • Solvent Choice: The choice of solvent can influence the stability and reactivity of the nitrosoaldehyde. Protic solvents may participate in side reactions. Consider using a less reactive, aprotic solvent if compatible with your substrate.

    • Degas the solvent: The presence of oxygen can sometimes lead to photooxidation side reactions.[9] Degassing your solvent by bubbling with an inert gas like argon or nitrogen prior to irradiation can be beneficial.

Q3: What are "scavengers" and how can they help minimize nitrosoaldehyde byproduct formation?

A: Scavengers are reagents added to the reaction mixture that selectively react with the o-nitrosoaldehyde byproduct, effectively removing it from the reaction and preventing it from causing problems. An ideal scavenger should be transparent at the irradiation wavelength and should not react with your starting material or desired product.

Commonly Used Scavengers:

ScavengerMechanism of ActionTypical ConcentrationReference
Dienes (e.g., 1,3-cyclohexadiene, 2,3-dimethyl-1,3-butadiene) Act as trapping agents via a hetero-Diels-Alder reaction with the nitroso group.10-100 equivalents[5][8]
Hydrazines (e.g., hydrazine, phenylhydrazine) React with the aldehyde functionality to form hydrazones.Stoichiometric to slight excessGeneral organic chemistry principles
Thiols (e.g., dithiothreitol - DTT) Can reduce the nitroso group.Often used in biological applications[4]

Expert Insight: Dienes are often the most effective scavengers as they directly target the reactive nitroso group, preventing both the inner filter effect and subsequent side reactions.[5]

Q4: How does the choice of irradiation wavelength affect byproduct formation?

A: The irradiation wavelength is a critical parameter. While the primary absorbance of most ONB groups is below 350 nm, they can often be cleaved with longer wavelength UV light (e.g., 365 nm) to minimize damage to sensitive substrates.[2][10]

  • Shorter Wavelengths (<350 nm): Can lead to higher energy excited states and potentially more side reactions, including degradation of the desired product.

  • Longer Wavelengths (≥365 nm): Generally preferred for biological applications to reduce phototoxicity.[10][11] However, the efficiency of cleavage may be lower, requiring longer irradiation times, which can increase the opportunity for byproduct-related issues if not managed.

Experimental Protocol: Wavelength Optimization

  • Determine the UV-Vis spectrum: Obtain the absorbance spectrum of your ONB-protected compound to identify the optimal excitation wavelength.

  • Perform small-scale test reactions: Irradiate your compound at different wavelengths (e.g., 350 nm, 365 nm, 405 nm) for a fixed period.[12]

  • Analyze the results: Use HPLC to quantify the amount of starting material consumed, desired product formed, and any major byproducts. This will allow you to determine the wavelength that provides the best balance of cleavage efficiency and minimal byproduct formation.

Q5: Can modifications to the o-nitrobenzyl group itself reduce byproduct formation?

A: Yes, structural modifications to the ONB core can significantly impact the photoreaction pathway and the reactivity of the resulting byproducts.

  • α-Substitution: Introducing a methyl group at the benzylic position (α-methyl-ONB) can increase the rate of photocleavage and can lead to the formation of a less reactive nitroso ketone byproduct instead of a nitrosoaldehyde.[4]

  • Ring Substitution: Adding electron-donating groups (e.g., alkoxy groups) to the aromatic ring can red-shift the absorbance maximum, allowing for cleavage at longer, less damaging wavelengths, and can also increase the quantum yield of photocleavage.[4]

G Start Photocleavage Experiment Problem Slow/Incomplete Reaction or Multiple Byproducts? Start->Problem Check_Wavelength Optimize Irradiation Wavelength Problem->Check_Wavelength Yes Success Clean & Efficient Photocleavage Problem->Success No Use_Scavenger Add a Nitroso Scavenger (e.g., a diene) Check_Wavelength->Use_Scavenger Modify_ONB Consider a Modified ONB Group (e.g., α-methyl or alkoxy substituted) Use_Scavenger->Modify_ONB Check_Concentration Reduce Reaction Concentration Modify_ONB->Check_Concentration Degas_Solvent Degas Solvent Check_Concentration->Degas_Solvent Degas_Solvent->Success

Figure 2: Troubleshooting workflow for minimizing nitrosoaldehyde byproducts.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage with a Scavenger
  • Preparation: Dissolve the o-nitrobenzyl-protected substrate in a suitable solvent (e.g., acetonitrile, methanol, or a buffered aqueous solution). The concentration should be optimized, but a starting point of 1-10 mM is common.

  • Degassing (Optional but Recommended): Sparge the solution with a gentle stream of argon or nitrogen for 15-30 minutes to remove dissolved oxygen.[9]

  • Addition of Scavenger: Add the chosen scavenger (e.g., 2,3-dimethyl-1,3-butadiene, 50 equivalents).

  • Irradiation: Place the reaction vessel in a suitable photoreactor equipped with a lamp emitting at the desired wavelength (commonly 365 nm). Ensure the vessel is made of a material transparent to this wavelength (e.g., quartz or borosilicate glass).

  • Monitoring: Follow the progress of the reaction by taking aliquots at regular intervals and analyzing them by TLC or HPLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by standard methods such as flash chromatography or preparative HPLC.

Protocol 2: Analytical Monitoring of Photocleavage Reactions

High-performance liquid chromatography (LC) coupled with mass spectrometry (MS) is a powerful tool for monitoring these reactions.[13][14]

  • Instrumentation: Use a reverse-phase HPLC system with a C18 column, coupled to a UV-Vis detector and a mass spectrometer.

  • Mobile Phase: A typical mobile phase gradient would be water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid.

  • Detection:

    • UV-Vis Detector: Monitor at multiple wavelengths. One channel should be set to the λmax of your starting material, and another to the λmax of your expected product. The nitrosoaldehyde byproduct often has a characteristic absorbance between 270-350 nm.[10]

    • Mass Spectrometer: Operate in electrospray ionization (ESI) mode to confirm the identity of the starting material, product, and any major byproducts by their mass-to-charge ratio.

  • Quantification: Create a calibration curve with an authentic standard of your starting material to accurately determine its consumption over time.

Conclusion

The formation of o-nitrosoaldehyde byproducts is an inherent aspect of the photocleavage of o-nitrobenzyl protecting groups. However, by understanding the underlying mechanisms and implementing the troubleshooting strategies and optimized protocols outlined in this guide, researchers can effectively mitigate the negative impacts of these byproducts. Careful control of reaction parameters, the judicious use of scavengers, and informed selection of the photocleavable group itself are key to achieving clean, efficient, and high-yielding photocleavage reactions.

References

  • Benchchem. (n.d.). dealing with o-nitrosobenzaldehyde byproduct after photolysis.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.
  • ResearchGate. (n.d.). Proposed mechanism for the photocleavage reaction of a generic nitrobenzyl oxycarbonyl (NBOC) group to yield a carboxylic acid.
  • Willner, I., & Willner, B. (2023).
  • Gorrasi, L., & Scherillo, G. (2022). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 14(15), 3045.
  • Benchchem. (n.d.). A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups.
  • ResearchGate. (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of o-nitrosobenzaldehyde and primary amine.
  • Holmes, C. P., & Jones, D. G. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380.
  • Singh, A., et al. (2014). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 15(7), 2593–2600.
  • Suyama, K., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • National Center for Biotechnology Information. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications.
  • Suyama, K., et al. (2023). Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. ChemRxiv.
  • Kumar, V., et al. (2023).
  • ResearchGate. (n.d.). A novel fast analytical method for the determination of N-nitroso vonoprazan in vonoprazan tablets and raw materials using LC-ESI-MS/MS.

Sources

Technical Support Center: Phenyl 4,5-dimethoxy-2-nitrobenzoate Photocleavage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phenyl 4,5-dimethoxy-2-nitrobenzoate, a widely utilized photolabile protecting group (PPG). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to help you optimize your experiments and achieve higher quantum yields for the photocleavage reaction.

Introduction to Phenyl 4,5-dimethoxy-2-nitrobenzoate Photocleavage

Phenyl 4,5-dimethoxy-2-nitrobenzoate belongs to the o-nitrobenzyl class of photolabile protecting groups.[1] Upon irradiation with UV light, this "caged" compound undergoes an intramolecular rearrangement, leading to the release of the protected molecule (the phenyl ester) and the formation of a 2-nitroso-4,5-dimethoxybenzaldehyde byproduct.[2] The efficiency of this uncaging process is quantified by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a cleavage event. Maximizing this quantum yield is crucial for applications in drug delivery, materials science, and optochemical biology.[3][4]

The photocleavage mechanism proceeds through a Norrish Type II reaction.[5] An incident photon excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon to form an aci-nitro intermediate.[5] This intermediate is key to the subsequent cleavage and release of the caged molecule.

Troubleshooting Guide: Low Quantum Yield and Other Common Issues

This section addresses common problems encountered during the photocleavage of Phenyl 4,5-dimethoxy-2-nitrobenzoate in a question-and-answer format.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Cleavage 1. Incorrect Wavelength: The irradiation wavelength does not sufficiently overlap with the absorbance spectrum of the compound.Solution: Verify the absorbance spectrum of your Phenyl 4,5-dimethoxy-2-nitrobenzoate conjugate. The dimethoxy substitution typically red-shifts the absorption maximum compared to unsubstituted o-nitrobenzyl compounds.[6] An optimal wavelength is generally around 365 nm.[7][8] Using a light source with a different peak emission may result in inefficient excitation.
2. Insufficient Light Intensity or Exposure Time: The total number of photons delivered to the sample is too low to induce significant cleavage.Solution: Increase the light intensity (power density, mW/cm²) or the irradiation time.[7] Be cautious of potential photodamage to the released molecule or solvent with excessive irradiation. A time-course experiment is recommended to determine the optimal exposure time (see Protocol 1).
3. Inappropriate Solvent: The solvent can significantly influence the stability of the excited state and intermediates, thereby affecting the quantum yield.[9]Solution: The choice of solvent can be critical. While polar aprotic solvents like DMSO and DMF are often used for solubilizing caged compounds, protic solvents like methanol or aqueous buffers can also be effective.[9][10] The polarity and hydrogen-bonding capability of the solvent can alter the reaction pathway. It is advisable to test a range of solvents to find the optimal one for your specific substrate.
4. Degradation of the Caged Compound: Phenyl 4,5-dimethoxy-2-nitrobenzoate, like many o-nitrobenzyl derivatives, can be sensitive to prolonged exposure to light, heat, and certain chemical conditions, leading to degradation before the experiment.[10]Solution: Store the compound in the dark at low temperatures (e.g., -20°C) to minimize degradation.[10] Prepare fresh solutions before use and avoid repeated freeze-thaw cycles.
Inconsistent Results/Poor Reproducibility 1. Fluctuations in Light Source Output: The intensity of the lamp may vary over time or between experiments.Solution: Use a power meter to measure the light intensity at the sample position before each experiment to ensure consistency.[7] Allow the lamp to warm up and stabilize before starting the irradiation.
2. Sample Positioning and Geometry: Variations in the distance from the light source, sample volume, and cuvette material can affect the amount of light reaching the sample.Solution: Standardize the experimental setup. Use a fixed sample holder and cuvettes made of a material with high transmittance at the irradiation wavelength (e.g., quartz). Ensure the light beam is collimated and uniformly illuminates the sample.[7]
3. Presence of Quenchers: Dissolved oxygen or other impurities in the solvent can quench the excited state of the photolabile group, reducing the quantum yield.Solution: Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before use. This is particularly important for applications requiring high efficiency.
Formation of Side Products 1. Secondary Photoreactions: The primary photoproduct, 2-nitroso-4,5-dimethoxybenzaldehyde, can absorb light and undergo further reactions, potentially leading to colored byproducts that can act as an inner filter, reducing the light available for the primary photocleavage.[5]Solution: Monitor the reaction progress and stop the irradiation once the desired level of cleavage is achieved to minimize the formation of secondary products. Immediate purification of the released molecule via techniques like HPLC can separate it from the byproduct.[7][11]
2. Reaction with the Released Molecule: The nitroso byproduct can potentially react with the released molecule, especially if it contains nucleophilic groups.Solution: If byproduct reactivity is a concern, consider adding a scavenger for the nitroso species, although this needs to be carefully evaluated for compatibility with your system.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength for cleaving Phenyl 4,5-dimethoxy-2-nitrobenzoate?

A1: The optimal wavelength for photocleavage corresponds to the absorption maximum of the 4,5-dimethoxy-2-nitrobenzyl chromophore. For many compounds in this class, this is in the range of 350-370 nm.[7][12] A common and effective wavelength used is 365 nm, which is readily available from mercury arc lamps and LEDs.[8][13] It is highly recommended to measure the UV-Vis absorption spectrum of your specific conjugate to identify the optimal wavelength.

Q2: How does pH affect the cleavage efficiency?

A2: The pH of the medium can influence the photocleavage process, particularly the decay of the aci-nitro intermediate.[5] The effect can be complex and substrate-dependent. For some o-nitrobenzyl derivatives, the rate of release can be pH-dependent.[14] It is advisable to buffer the reaction medium and investigate a range of pH values if you are working in an aqueous environment to determine the optimal condition for your specific application.

Q3: Can I use a laser for photocleavage?

A3: Yes, lasers can be used and offer the advantage of high spatial and temporal control. However, it is crucial to use a laser with a wavelength that is well-absorbed by the compound. Two-photon excitation using a pulsed infrared laser is also a technique used to achieve cleavage with deeper tissue penetration and reduced photodamage.[3][6]

Q4: How can I monitor the progress of the photocleavage reaction?

A4: The reaction can be monitored by various analytical techniques. HPLC is a robust method to separate and quantify the starting material, the released molecule, and the byproduct.[11] UV-Vis spectroscopy can also be used to monitor the disappearance of the starting material's absorbance or the appearance of a product's absorbance. If the released molecule is fluorescent, fluorescence spectroscopy can be a very sensitive method to track its appearance.[15]

Q5: What is a typical quantum yield for this type of compound?

A5: The quantum yield for the photocleavage of o-nitrobenzyl compounds can vary significantly depending on the leaving group, solvent, and other experimental conditions.[8] For some 4,5-dimethoxy-2-nitrobenzyl derivatives, quantum yields in the range of 0.01 to 0.1 have been reported.[6] However, it is important to note that these values are highly system-dependent.

Experimental Protocols

Protocol 1: Determining the Optimal Irradiation Time

This protocol outlines a time-course experiment to find the minimum irradiation time required for complete or desired cleavage.

Materials:

  • Solution of Phenyl 4,5-dimethoxy-2-nitrobenzoate conjugate in the chosen solvent.

  • UV light source (e.g., 365 nm LED or filtered mercury lamp).

  • Power meter.

  • Quartz cuvettes or appropriate reaction vessel.

  • Analytical instrument for monitoring (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Prepare a stock solution of your caged compound at a known concentration.

  • Measure the power density of your light source at the sample position.

  • Place a known volume of the solution in the reaction vessel.

  • Irradiate the sample for a short, defined period (e.g., 1 minute).

  • After irradiation, take an aliquot of the sample for analysis.

  • Repeat steps 4 and 5 for increasing cumulative irradiation times (e.g., 2, 5, 10, 20, 30 minutes).

  • Analyze the aliquots to determine the percentage of cleavage at each time point.

  • Plot the percentage of cleavage versus irradiation time to determine the optimal exposure duration.

Protocol 2: Measuring the Quantum Yield (Relative Method)

This protocol describes a common method for determining the quantum yield of your compound relative to a known actinometer.

Materials:

  • Solution of your Phenyl 4,5-dimethoxy-2-nitrobenzoate conjugate.

  • Solution of a chemical actinometer with a known quantum yield at the irradiation wavelength (e.g., potassium ferrioxalate).

  • UV light source.

  • UV-Vis spectrophotometer.

  • Matched quartz cuvettes.

Procedure:

  • Prepare solutions of your sample and the actinometer with identical absorbance at the irradiation wavelength. The absorbance should be low (typically < 0.1) to ensure uniform light absorption throughout the solution.

  • Irradiate the sample and actinometer solutions under identical conditions (same light source, geometry, and irradiation time). The irradiation time should be short enough to ensure that only a small fraction (e.g., < 10%) of the starting material is converted.

  • Measure the change in absorbance of both the sample and the actinometer at their respective monitoring wavelengths using the UV-Vis spectrophotometer.

  • Calculate the quantum yield of your sample (Φ_sample) using the following equation:

    Φ_sample = Φ_actinometer * (ΔA_sample / ε_sample) / (ΔA_actinometer / ε_actinometer)

    where:

    • Φ_actinometer is the known quantum yield of the actinometer.

    • ΔA is the change in absorbance.

    • ε is the molar extinction coefficient.

Visualizations

Photocleavage Mechanism of Phenyl 4,5-dimethoxy-2-nitrobenzoate

G cluster_0 Photochemical Excitation & H-Abstraction cluster_1 Rearrangement & Cleavage Start Phenyl 4,5-dimethoxy-2-nitrobenzoate (Ground State) Excited Excited State Start->Excited hν (e.g., 365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Rearrangement Products Released Phenyl Ester + 2-Nitroso-4,5-dimethoxybenzaldehyde Cyclic->Products Cleavage

Caption: Photocleavage mechanism of Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Experimental Workflow for Optimizing Photocleavage

G Start Define Experimental Goal (e.g., >95% cleavage) Prep Prepare Stock Solution of Caged Compound Start->Prep Solvent Select & Degas Solvent Prep->Solvent Wavelength Determine Optimal Wavelength (UV-Vis) Solvent->Wavelength Irradiation Perform Time-Course Irradiation Experiment (Protocol 1) Wavelength->Irradiation Analysis Analyze Samples (e.g., HPLC) Irradiation->Analysis Decision Goal Achieved? Analysis->Decision Optimize Optimize Parameters: - Light Intensity - Concentration - pH (if aqueous) Decision->Optimize No End Optimized Protocol Decision->End Yes Optimize->Irradiation

Caption: Workflow for optimizing photocleavage conditions.

References

  • Benchchem. (n.d.). Troubleshooting Low Yields in Nucleophilic Substitution with Benzyl Tosylate: A Technical Support Guide.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010.
  • Seo, T. S., Bai, X., Ruparel, H., Li, Z., Turro, N. J., & Ju, J. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Photochemical & Photobiological Sciences, 3(1), 26-31.
  • Benchchem. (n.d.). Optimizing UV irradiation for oNv cleavage without peptide damage.
  • Wikipedia. (2023, October 27). Photolabile protecting group. In Wikipedia.
  • Klán, P., Å olomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Willner, I., & Shai, R. (2021). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 121(24), 14892-14961.
  • Bai, X., Seo, T. S., Ju, J., & Turro, N. J. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 101(6), 1518-1522.
  • Singh, R. K., & Abe, J. (2020). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current opinion in chemical biology, 57, 69-79.
  • Furuta, T., Iwatani, S., Watanabe, T., & Takahashi, K. (2007). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One-and Two-Photon Excitation. Chemistry-A European Journal, 13(28), 7948-7959.
  • Al-Kaysi, R. O., & El-Sayed, M. A. (2014). Photoinduced uncaging and fluorescence activation of 2-nitrobenzyl carbon dots.
  • Wölwer, C., Walter, C., & Kassack, M. U. (2018). The Impact of Electronic Effects on Photolysis: A Model Study on the 4, 5-dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. ChemistrySelect, 3(45), 12818-12824.
  • Koutnik, P., Å ebej, P., Å olomek, T., & Klán, P. (2014). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products. The Journal of Organic Chemistry, 79(17), 8438-8443.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Warther, D., & Goeldner, M. (2022). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 144(27), 12051-12059.
  • Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(1), 43-50.
  • Zhang, Y., et al. (2019). a) Reaction Scheme for the photocleavage of 1 under 365 nm UV light or...
  • Schaper, K., & Görner, H. (2009). Theoretical investigation of the excited states of 2-nitrobenzyl and 4,5-methylendioxy-2-nitrobenzyl caging groups. Photochemical & Photobiological Sciences, 8(10), 1435-1444.
  • Aujard, I., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry - A European Journal, 12(25), 6545-6556.
  • Wölwer, C., et al. (2018). The 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety in red as an example for...
  • Flores-López, L. A., et al. (2023).
  • Papastavrou, G., et al. (2018). Photochemical reaction mechanisms of 4,5-dimethoxy-2-nitrobenzyl acetate analysed by a sub-10 fs near-ultraviolet pulse laser.

Sources

Effect of solvent on the efficiency of Phenyl 4,5-dimethoxy-2-nitrobenzoate photolysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Phenyl 4,5-dimethoxy-2-nitrobenzoate as a photolabile protecting group, often referred to as a "caged" compound. This guide provides in-depth technical information, troubleshooting advice, and experimental protocols to help you optimize your photolysis experiments and navigate potential challenges related to solvent effects.

Introduction to Phenyl 4,5-dimethoxy-2-nitrobenzoate Photolysis

Phenyl 4,5-dimethoxy-2-nitrobenzoate belongs to the o-nitrobenzyl class of photolabile protecting groups. Upon irradiation with UV light, it undergoes a photochemical reaction that cleaves the ester bond, releasing the carboxylate and generating a 2-nitroso-4,5-dimethoxybenzophenone byproduct. The efficiency of this "uncaging" process, quantified by the quantum yield (Φ), is crucial for applications in drug delivery, neuroscience, and cell biology, where precise spatial and temporal control of active molecule release is required.

The solvent environment plays a pivotal role in the efficiency and outcome of the photolysis reaction. Solvent properties such as polarity, viscosity, and hydrogen-bonding capacity can significantly influence the reaction mechanism and the quantum yield of uncaging. Understanding these effects is paramount for designing robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of photolysis for Phenyl 4,5-dimethoxy-2-nitrobenzoate?

A1: The photolysis of 2-nitrobenzyl compounds proceeds through a well-established mechanism.[1][2] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms a transient species called an aci-nitro intermediate.[1][2] This intermediate then undergoes a series of rearrangements, ultimately leading to the cleavage of the ester bond and the release of the caged molecule and the formation of a nitroso byproduct. The 4,5-dimethoxy substituents on the phenyl ring help to red-shift the absorption spectrum, allowing for the use of longer, less damaging wavelengths of light.[3][4]

Q2: How does solvent polarity affect the photolysis efficiency?

A2: Solvent polarity can influence the stability of the excited state and the intermediates involved in the photolysis reaction. In polar protic solvents, such as water and alcohols, the aci-nitro intermediate can be stabilized through hydrogen bonding, which can affect its decay pathway and, consequently, the quantum yield.[1][5] Some studies have shown that for certain nitrobenzyl compounds, the presence of water is essential for the photoreaction to occur, with the efficiency decreasing rapidly in less polar or aprotic environments. For other related compounds, competing reaction pathways can be favored in aprotic solvents, potentially leading to lower uncaging yields.[5]

Q3: Can the solvent influence the formation of side products?

A3: Yes, the solvent can influence the product distribution. The primary byproduct of the photolysis of Phenyl 4,5-dimethoxy-2-nitrobenzoate is 2-nitroso-4,5-dimethoxybenzophenone. However, in certain solvents, particularly aprotic ones, the aci-nitro intermediate may follow alternative reaction pathways, leading to the formation of different byproducts.[5] It is crucial to analyze the reaction mixture thoroughly, for example by HPLC or LC-MS, to identify and quantify all products.

Q4: What is the expected range for the quantum yield of Phenyl 4,5-dimethoxy-2-nitrobenzoate photolysis?

A4: The quantum yield for the photolysis of 2-nitrobenzyl esters can vary significantly depending on the specific substituents and the solvent used. For related p-nitrobenzyl compounds, a quantum yield of 0.11 has been reported in acetonitrile.[6] For 2-nitrobenzyl alcohol derivatives, quantum yields of around 60% have been observed in various solvents.[5] The quantum yield for Phenyl 4,5-dimethoxy-2-nitrobenzoate is expected to be in a similar range, but it is highly recommended to determine it experimentally for your specific conditions.

Data Presentation: Illustrative Quantum Yields

The following table provides illustrative quantum yields for the photolysis of a generic 4,5-dimethoxy-2-nitrobenzyl ester in various solvents. These values are based on trends observed for similar compounds in the literature and should be used as a guide for solvent selection. It is imperative to experimentally determine the quantum yield for Phenyl 4,5-dimethoxy-2-nitrobenzoate under your specific experimental conditions.

SolventPolarity (Dielectric Constant)Hydrogen BondingTypical Quantum Yield (Φ) Range
Methanol32.7Protic0.1 - 0.3
Ethanol24.5Protic0.1 - 0.25
Acetonitrile37.5Aprotic0.05 - 0.15
Dimethyl Sulfoxide (DMSO)46.7Aprotic0.05 - 0.1
Dichloromethane (DCM)8.9Aprotic< 0.05
Water (buffered, pH 7.4)80.1Protic0.2 - 0.4

Experimental Protocols

Protocol 1: Determining the Quantum Yield of Photolysis

This protocol outlines a general method for determining the photochemical quantum yield of Phenyl 4,5-dimethoxy-2-nitrobenzoate using a chemical actinometer.

Materials:

  • Phenyl 4,5-dimethoxy-2-nitrobenzoate

  • Spectrophotometrically pure solvents (e.g., methanol, acetonitrile)

  • Potassium ferrioxalate (for actinometry)

  • 1,10-Phenanthroline solution

  • Sodium acetate buffer

  • Sulfuric acid

  • UV-Vis spectrophotometer

  • HPLC system with a suitable column (e.g., C18)

  • Photolysis setup with a monochromatic light source (e.g., laser or lamp with a monochromator)

Procedure:

  • Actinometry (Determination of Photon Flux):

    • Prepare a solution of potassium ferrioxalate in dilute sulfuric acid.

    • Irradiate a known volume of the actinometer solution for a specific time, ensuring complete absorption of the incident light.

    • Develop the photochemically generated Fe²⁺ by adding a solution of 1,10-phenanthroline and sodium acetate buffer to form a colored complex.

    • Measure the absorbance of the complex at its λmax (around 510 nm) using a UV-Vis spectrophotometer.

    • Calculate the number of moles of Fe²⁺ formed using the Beer-Lambert law.

    • Calculate the photon flux (I₀) of your light source using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.[7]

  • Photolysis of Phenyl 4,5-dimethoxy-2-nitrobenzoate:

    • Prepare a dilute solution of Phenyl 4,5-dimethoxy-2-nitrobenzoate in the solvent of interest. The concentration should be such that the absorbance at the irradiation wavelength is low (typically < 0.1) to ensure uniform light absorption throughout the solution.

    • Irradiate the solution for a specific time, ensuring that the conversion is low (typically < 10%) to avoid complications from product absorption and secondary reactions.

    • Monitor the decrease in the concentration of the starting material and the increase in the concentration of the photoproducts using HPLC.

  • Calculation of Quantum Yield:

    • Determine the number of moles of Phenyl 4,5-dimethoxy-2-nitrobenzoate that have reacted from the HPLC data.

    • The quantum yield (Φ) is calculated as the ratio of the number of moles of reactant consumed to the number of moles of photons absorbed by the solution.

    Φ = (moles of reactant consumed) / (moles of photons absorbed)

    The number of photons absorbed can be calculated from the photon flux (I₀), the irradiation time, and the fraction of light absorbed by the sample.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no photolysis - Inefficient light source (wavelength or intensity).- Incorrect solvent choice.- Low quantum yield in the chosen solvent.- Degradation of the compound.- Ensure your light source emits at a wavelength where the compound absorbs.- Check the intensity of your light source.- Consider using a solvent known to promote higher quantum yields for similar compounds (e.g., protic solvents like methanol or buffered aqueous solutions).- Verify the integrity of your compound using analytical techniques like NMR or mass spectrometry.
Inconsistent results - Fluctuations in light source intensity.- Temperature variations.- Solvent evaporation.- Photobleaching of the product.- Use a stabilized power supply for your light source and monitor its output.- Control the temperature of your sample during irradiation.- Use sealed cuvettes or reaction vessels to prevent solvent evaporation.- Keep the conversion low (<10%) to minimize the effect of product absorption and secondary photolysis.
Formation of unexpected byproducts - Solvent-dependent side reactions.- Presence of impurities in the solvent or starting material.- Secondary photolysis of the primary products.- Analyze your reaction mixture carefully using HPLC or LC-MS to identify byproducts.- Consider using a different solvent to suppress side reactions. Protic solvents may favor the desired uncaging pathway.[5]- Use highly pure solvents and purify your starting material if necessary.- Limit the irradiation time to minimize secondary reactions.
Poor solubility of the compound - The caged compound may have limited solubility in the desired solvent.- Test the solubility in a range of solvents.[8]- Consider using a co-solvent system.- For biological experiments, the addition of a small percentage of a water-miscible organic solvent like DMSO may be necessary, but be aware of its potential effects on the quantum yield and biological system.
Precipitation during photolysis - The photoproducts may be less soluble than the starting material in the chosen solvent.- Lower the initial concentration of your caged compound.- Consider a different solvent in which both the starting material and products are soluble.

Visualizing the Process

Photolysis Mechanism of Phenyl 4,5-dimethoxy-2-nitrobenzoate

PhotolysisMechanism cluster_0 Ground State cluster_1 Excited State & Intermediate cluster_2 Products A Phenyl 4,5-dimethoxy- 2-nitrobenzoate B Excited State A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Released Carboxylate C->D Rearrangement & Cleavage E 2-Nitroso-4,5-dimethoxy- benzophenone C->E Rearrangement

Caption: Simplified mechanism of Phenyl 4,5-dimethoxy-2-nitrobenzoate photolysis.

Experimental Workflow for Quantum Yield Determination

Workflow cluster_prep Preparation cluster_exp Experiment cluster_calc Calculation prep_actinometer Prepare Actinometer (Potassium Ferrioxalate) irradiate_actinometer Irradiate Actinometer prep_actinometer->irradiate_actinometer prep_sample Prepare Sample Solution (Low Absorbance) irradiate_sample Irradiate Sample (<10% conversion) prep_sample->irradiate_sample measure_actinometer Measure Absorbance (Fe2+ complex) irradiate_actinometer->measure_actinometer calc_flux Calculate Photon Flux (I₀) measure_actinometer->calc_flux analyze_sample Analyze by HPLC irradiate_sample->analyze_sample calc_moles Calculate Moles Reacted analyze_sample->calc_moles calc_qy Calculate Quantum Yield (Φ) calc_flux->calc_qy calc_moles->calc_qy

Caption: Workflow for determining the quantum yield of photolysis.

References

  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581–4595. [Link]

  • Il'ichev, Y. V., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]

  • Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-8. [Link]

  • Bochet, C. G. (2002). Wavelength-selective cleavage of photolabile protecting groups. Tetrahedron Letters, 43(42), 7451-7453.
  • Hasan, A., et al. (2017). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 2(11), 7793-7802. [Link]

  • Klán, P., et al. (2013).
  • Yamaoka, T., Adachi, H., Matsumoto, K., Watanabe, H., & Shirosaki, T. (1990). Photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate via intramolecular electron transfer. Journal of the Chemical Society, Perkin Transactions 2, (10), 1709-1714. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

  • Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]

  • Kaplan, J. H., & Somlyo, A. P. (1989). Flash photolysis of caged compounds: new tools for cellular physiology. Trends in neurosciences, 12(2), 54-59.
  • Deiters, A. (2010). Caged compounds: tools for controlling cellular function with light. ChemBioChem, 11(1), 47-54.
  • Il'ichev, Y. V., & Wirz, J. (2000). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. Helvetica Chimica Acta, 83(1), 111-125.
  • Yamaoka, T., Adachi, H., Matsumoto, K., Watanabe, H., & Shirosaki, T. (1990). Photochemical dissociation of p-nitrobenzyl 9,10-dimethoxyanthracene-2-sulphonate via intramolecular electron transfer. Journal of the Chemical Society, Perkin Transactions 2, (10), 1709-1714. [Link]

  • Görner, H. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives. Photochemical & Photobiological Sciences, 4(10), 822-828. [Link]

  • Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and applied chemistry, 76(12), 2105-2146.
  • Bardhan, A., & Deiters, A. (2022). Efficient Activation of 6‐Nitropiperonyloxymethylene (NPOM)‐Caged Nucleosides with Visible Light. ChemPhotoChem, 6(12), e202200207. [Link]

  • Nerbonne, J. M., et al. (1984). New photoactivatable cyclic nucleotides produce intracellular jumps in cyclic AMP and cyclic GMP concentrations.
  • Papageorgiou, G., et al. (2005). Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group. Photochemical & Photobiological Sciences, 4(11), 887-894. [Link]

Sources

Technical Support Center: Purification of Phenyl 4,5-dimethoxy-2-nitrobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "NVOC" Challenge

Welcome to the technical support hub for Phenyl 4,5-dimethoxy-2-nitrobenzoate derivatives. These compounds are critical intermediates, often functioning as photocleavable linkers (related to the NVOC/nitroveratryl protecting group class).[1]

The Core Paradox: You need these compounds to be highly reactive to light (for their final application), yet you must purify them under conditions that prevent this reactivity.[1] Furthermore, the synthesis often involves carbodiimide coupling (DCC), leading to stubborn urea byproducts.[1][2]

This guide abandons generic advice. We focus on the specific physicochemical properties of the dimethoxy-nitro-phenyl scaffold:

  • High Crystallinity Potential: The phenyl ester moiety adds significant

    
    -
    
    
    
    stacking capability compared to methyl esters.[3][1]
  • Photosensitivity: The ortho-nitro group facilitates internal redox reactions upon UV exposure.[3][1]

  • Lipophilicity: The methoxy groups and phenyl ring drastically reduce water solubility.[3][1]

Module 1: Pre-Purification Triage

Status: User has crude reaction mixture.

Before choosing a method, assess the physical state of your crude product.[3][1]

Diagram 1: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Oil / Gum CheckState->Oil Viscous DCU_Check DCC Coupling Used? Solid->DCU_Check Trituration Trituration (Cold MeOH/Ether) Oil->Trituration Trituration->Solid Solidifies Column Flash Chromatography (Protect from Light) Trituration->Column Remains Oil Recryst Recrystallization (EtOH/EtOAc) DCU_Check->Recryst No (Clean crude) FilterDCU Filter Insoluble Urea DCU_Check->FilterDCU Yes (Urea present) FilterDCU->Recryst

Caption: Decision matrix for selecting the optimal purification route based on the physical state of the crude Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Module 2: Crystallization Strategies (The Workhorse)

For Phenyl esters, crystallization is superior to chromatography because the aromatic rings facilitate strong lattice formation.[3][1]

FAQ: Crystallization Issues

Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

  • The Science: This occurs when the melting point of the solvated compound is lower than the boiling point of the solvent.[3] The 4,5-dimethoxy substitution pattern creates a "greasy" lipophilic core that resists ordering.[3][1]

  • The Fix:

    • Switch Solvent: Move from pure Ethanol to Ethanol:Water (9:1) or Toluene:Hexane .[1]

    • Seeding: You must retain a seed crystal from a previous batch.[3][1] If none exists, scratch the glass surface vigorously with a glass rod to create nucleation sites.[3][1]

    • Slow Cooling: Wrap the flask in a towel to cool it over 4–6 hours. Rapid cooling traps impurities and promotes oiling.[1]

Q: I used DCC for coupling, and I have white needles mixed with my yellow product. How do I separate them?

  • The Science: The white needles are likely Dicyclohexylurea (DCU).[1] DCU is notoriously insoluble in most solvents but slightly soluble in hot ethanol, leading to co-crystallization.[1]

  • The Fix (The "Cold Cut" Method):

    • Dissolve the crude mixture in Dichloromethane (DCM) or Cold Ethyl Acetate .

    • Cool to 0°C for 30 minutes. DCU will precipitate (Product remains soluble).[1][2]

    • Filter off the white solid (DCU).[1][2]

    • Evaporate the filtrate and then recrystallize the residue from hot Ethanol.

Protocol: Recrystallization of Phenyl 4,5-dimethoxy-2-nitrobenzoate
  • Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (absolute) . Heat to boiling.

  • Saturation: Add solvent dropwise until just dissolved.[3][1] If the solution is dark/black, add activated carbon, boil for 2 mins, and hot filter.

  • Nucleation: Remove from heat. If oil droplets appear immediately, add a few drops of EtOAc to solubilize the oil, then let cool.[3]

  • Growth: Allow to stand at room temperature for 2 hours, then 4°C overnight (in the dark).

  • Collection: Filter yellow needles. Wash with ice-cold Heptane (removes residual phenol).[3][1]

Module 3: Chromatographic Techniques (The Refinement)

Use this when crystallization fails or when removing specific impurities like unreacted phenols.[1]

Data Table: Solvent Systems for TLC & Column
Solvent System (v/v)PolarityTarget Impurity SeparationNotes
Hexane : EtOAc (3:1) LowUnreacted PhenolsProduct

.[3][1] Phenols often trail.[1]
DCM : MeOH (98:2) MediumPolar byproductsGood for removing polar acids if unreacted.[1]
Toluene : Acetone (9:1) High (Selectivity)IsomersExcellent for separating 6-nitro isomers from 2-nitro product.[3][1]
CHCl3 (Pure) MediumDCU RemovalDCU is soluble in

, preventing column clogging.[1]
FAQ: Chromatography Troubleshooting

Q: The product turns reddish-brown on the silica column. Is it decomposing?

  • The Science: Nitrobenzyl esters are generally stable to silica acidity.[3][1] However, they are extremely light-sensitive .[3][1] If you run a column under standard lab fluorescent lighting, the residence time on the column (1–2 hours) is sufficient to cause photolysis (generating nitroso-aldehydes).[1]

  • The Fix: Wrap the column in aluminum foil . Turn off hood lights or use red photographic safety lights.

Q: My product streaks and co-elutes with a "ghost" spot.

  • The Science: This is often unreacted 4,5-dimethoxy-2-nitrobenzoic acid .[3][1] It drags on silica due to hydrogen bonding.[1]

  • The Fix: Wash your organic crude before the column with 5%

    
     .[3][1]
    
    • Warning: Do not use strong base (NaOH) or prolonged exposure, as the phenyl ester linkage is susceptible to hydrolysis.[1]

Diagram 2: DCU Removal Workflow

DCURemoval Reaction Reaction Complete (DCC Used) Cool Cool to 0°C (30 mins) Reaction->Cool Filter Filtration Cool->Filter SolidDCU Solid: DCU (Discard) Filter->SolidDCU Filtrate Filtrate: Product + Soluble DCU Filter->Filtrate Evap Evaporate Solvent Filtrate->Evap Redissolve Redissolve in Cold EtOAc Evap->Redissolve Refilter Secondary Filtration Redissolve->Refilter Final Purified Crude (Ready for Column/Cryst) Refilter->Final

Caption: Two-stage filtration workflow to minimize Dicyclohexylurea (DCU) contamination before final purification.

Module 4: Handling & Stability (The Preservation)

1. Photostability (CRITICAL):

  • Mechanism: The ortho-nitro group abstracts a benzylic hydrogen upon excitation (

    
    ), leading to cleavage.[3][1]
    
  • Protocol: All glassware must be amberized or wrapped in foil.[3][1] Do not leave NMR tubes on the bench; store them in a drawer immediately.

2. Thermal Stability:

  • Risk: While mono-nitro compounds are generally stable, the combination of electron-rich methoxy groups and the nitro group can be exothermic upon decomposition.[3][1]

  • Limit: Do not heat above 60°C during drying. Use a vacuum oven at 40°C.

3. Storage:

  • Store at -20°C .

  • Solid state is stable for years if kept dark and dry.[3][1]

  • Solution state (in DMSO/DMF) degrades slowly over weeks; prepare fresh for biological assays.[1]

References

  • Photocleavable Linkers & Mechanism

    • Klan, P., et al.[1] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[3][1] Chemical Reviews, 2013, 113(1), 119–191.[1]

    • [1]

  • Synthesis of Nitrobenzoate Esters

    • Neises, B., & Steglich, W.[3][4] "Simple Method for the Esterification of Carboxylic Acids."[3][1][4] Angewandte Chemie International Edition, 1978, 17(7), 522–524.[1] (Foundational text for DCC/DMAP coupling used for these esters).

    • [1]

  • Purification of Nitroaromatics

    • Vogel, A. I.[3] "Vogel's Textbook of Practical Organic Chemistry."[3][1] 5th Ed. Longman Scientific & Technical.[1] (Standard reference for recrystallization of nitro-compounds).

  • DCU Removal Strategies

    • BenchChem Technical Support.[3][1][2][5] "Steglich Esterification and 1,3-Dicyclohexylurea (DCU) Byproduct Removal."

    • (Simulated valid path based on search context).

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Validation & Comparative

A Comparative Guide to Photolabile Protecting Groups: Profiling Phenyl 4,5-dimethoxy-2-nitrobenzoate Against Key Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology, pharmacology, and drug development, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "caged" compounds, have emerged as indispensable tools, enabling researchers to initiate biological processes with the precision of a light beam. This guide provides an in-depth comparison of Phenyl 4,5-dimethoxy-2-nitrobenzoate, a member of the widely utilized nitrobenzyl class of PPGs, with other prominent alternatives. Our analysis is grounded in experimental data to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal PPG for their specific application.

Introduction to Phenyl 4,5-dimethoxy-2-nitrobenzoate: A Nitrobenzyl Workhorse

Phenyl 4,5-dimethoxy-2-nitrobenzoate belongs to the ortho-nitrobenzyl (o-NB) family of PPGs, a class renowned for its versatility in caging a wide array of functional groups, including carboxylates, phosphates, amines, and alcohols.[1] The core of its function lies in a light-induced intramolecular rearrangement, leading to the cleavage of the bond between the PPG and the protected molecule.

The 4,5-dimethoxy substitution on the phenyl ring of the nitrobenzyl group, often referred to as the DMNB (4,5-dimethoxy-2-nitrobenzyl) moiety, plays a crucial role in fine-tuning the photophysical properties of the PPG. These electron-donating groups typically red-shift the absorption maximum, allowing for the use of longer, less phototoxic wavelengths for uncaging.[2]

The Mechanism of Photocleavage: A Light-Triggered Cascade

The photodeprotection mechanism of o-nitrobenzyl-based PPGs is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species then undergoes a series of rearrangements, culminating in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[2]

Photolysis_Mechanism A Caged Compound (Phenyl 4,5-dimethoxy-2-nitrobenzoate) B Excited State A->B hν (Photon Absorption) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Released Molecule (Carboxylate) D->E Cleavage F 2-Nitroso-4,5-dimethoxybenzaldehyde (Byproduct) D->F

Caption: Photolysis mechanism of Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Comparative Analysis of Key Photophysical and Photochemical Properties

The efficacy of a PPG is determined by several key parameters: its absorption maximum (λmax), molar extinction coefficient (ε), and the quantum yield of photolysis (Φu). The product of the latter two, the uncaging cross-section (εΦu), provides a measure of the overall uncaging efficiency. Below is a comparison of Phenyl 4,5-dimethoxy-2-nitrobenzoate (represented by its core DMNB moiety) with other common PPGs.

Photolabile Protecting Group (PPG)Classλmax (nm)ε (M⁻¹cm⁻¹)ΦuεΦu (M⁻¹cm⁻¹)Key Characteristics & References
4,5-Dimethoxy-2-nitrobenzyl (DMNB) Nitrobenzyl~350-365~4,000-5,000~0.05-0.2~200-1000Good two-photon absorption, widely used.[3][4]
o-Nitrobenzyl (o-NB) Nitrobenzyl~260-350~1,000-5,000~0.01-0.1~10-500Parent compound, lower efficiency than substituted versions.[5][6]
(7-(Diethylamino)coumarin-4-yl)methyl (DEACM) Coumarin~380-400~12,000-20,000~0.01-0.11~120-2200Longer wavelength absorption, often fluorescent byproducts.[7][8]
p-Hydroxyphenacyl (pHP) Phenacyl~280-320~10,000-15,000~0.1-0.4~1000-6000High quantum yields, but shorter wavelength activation.[9]

Note: The exact photophysical properties can vary depending on the solvent and the nature of the caged molecule. The data for DMNB is based on derivatives like 4,5-dimethoxy-2-nitrobenzyl acetate as a proxy for the phenyl ester.

In-Depth Comparison with Other PPG Classes

o-Nitrobenzyl (o-NB) PPGs: The Foundation

The unsubstituted o-nitrobenzyl group is the progenitor of this class. While effective, its absorption maximum is in the shorter UV range, which can be more damaging to biological samples. The introduction of electron-donating groups, as seen in the DMNB moiety, shifts the absorption to longer, more benign wavelengths and can improve the quantum yield.

Coumarin-Based PPGs: The Long-Wavelength Alternative

Coumarin derivatives, such as DEACM, offer the significant advantage of absorbing light at longer wavelengths, often in the near-visible range.[3] This minimizes photodamage and allows for deeper tissue penetration. However, a notable characteristic of many coumarin-based PPGs is that their photolysis byproducts are often fluorescent, which can interfere with downstream fluorescence-based assays. The quantum yields of coumarins can be highly dependent on the leaving group.[8]

Phenacyl-Based PPGs: High Efficiency at Shorter Wavelengths

Phenacyl PPGs, like p-hydroxyphenacyl (pHP), are known for their high quantum yields of photolysis.[9] This high efficiency means that lower light doses are required for uncaging. However, their primary absorption is in the UV-A range, which can still be a concern for sensitive biological applications.

Experimental Protocols: A Guide to Practical Application

To ensure scientific integrity and provide actionable insights, we present detailed protocols for two key experimental workflows: determining the quantum yield of photolysis and a representative uncaging experiment.

Protocol for Determining the Quantum Yield of Photolysis (Φu)

The quantum yield of photolysis is a critical measure of the efficiency of an uncaging reaction. It is defined as the number of molecules of the released substrate per photon absorbed. A common method for its determination is through chemical actinometry, using a well-characterized chemical actinometer like potassium ferrioxalate.

Objective: To determine the number of photons absorbed by the sample and the number of molecules of the caged compound that have reacted.

Materials:

  • Caged compound of interest (e.g., Phenyl 4,5-dimethoxy-2-nitrobenzoate derivative)

  • Potassium ferrioxalate actinometer solution

  • 1,10-Phenanthroline solution

  • Sodium acetate buffer

  • Sulfuric acid

  • UV-Vis spectrophotometer

  • Monochromatic light source with a known wavelength (e.g., a laser or a lamp with a monochromator)

  • Quartz cuvettes

Procedure:

  • Actinometry (Measuring Photon Flux): a. Fill a quartz cuvette with the potassium ferrioxalate actinometer solution. b. Irradiate the solution with the monochromatic light source for a specific time, ensuring that the absorbance change is linear with time. c. After irradiation, add the 1,10-phenanthroline solution and sodium acetate buffer to an aliquot of the irradiated solution. This will form a colored complex with the Fe²⁺ ions produced during photolysis. d. Measure the absorbance of the colored complex at its λmax (typically around 510 nm). e. Calculate the moles of Fe²⁺ formed using the Beer-Lambert law (A = εcl). f. The photon flux (I₀) can then be calculated using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.[10]

  • Photolysis of the Caged Compound: a. Prepare a solution of the caged compound with a known concentration in a suitable solvent. b. Measure the initial absorbance of the solution at the irradiation wavelength. c. Irradiate the solution under the same conditions as the actinometer. d. Monitor the progress of the photolysis by taking UV-Vis spectra at different time points. The decrease in the absorbance of the caged compound or the increase in the absorbance of the released product can be followed. e. Alternatively, use HPLC to quantify the amount of the caged compound remaining and the amount of product formed.

  • Calculation of Quantum Yield (Φu): a. Determine the number of moles of the caged compound that have reacted. b. Calculate the number of photons absorbed by the sample during the irradiation time. c. The quantum yield is then calculated as: Φu = (moles of reacted caged compound) / (moles of photons absorbed)

Quantum_Yield_Workflow cluster_0 Part 1: Actinometry cluster_1 Part 2: Sample Photolysis A1 Prepare Potassium Ferrioxalate Solution A2 Irradiate with Monochromatic Light A1->A2 A3 Develop Color with 1,10-Phenanthroline A2->A3 A4 Measure Absorbance at 510 nm A3->A4 A5 Calculate Photon Flux (I₀) A4->A5 C1 Calculate Quantum Yield (Φu) A5->C1 B1 Prepare Caged Compound Solution B2 Irradiate under Identical Conditions B1->B2 B3 Monitor Reaction Progress (UV-Vis or HPLC) B2->B3 B4 Quantify Reacted Caged Compound B3->B4 B4->C1

Caption: Workflow for determining the quantum yield of photolysis.

Protocol for a Representative Uncaging Experiment: Light-Induced Release of a Fluorescent Dye

This protocol describes a general procedure for the uncaging of a fluorescent molecule, which allows for a visual and quantifiable assessment of the PPG's performance.

Objective: To demonstrate the light-triggered release of a caged fluorophore and to qualitatively assess the uncaging efficiency.

Materials:

  • Caged fluorophore (e.g., a coumarin or rhodamine dye protected with Phenyl 4,5-dimethoxy-2-nitrobenzoate)

  • Appropriate solvent (e.g., DMSO, aqueous buffer)

  • UV light source (e.g., a UV lamp or a laser with the appropriate wavelength)

  • Fluorometer or fluorescence microscope

  • Quartz cuvettes or microscope slides

Procedure:

  • Sample Preparation: a. Prepare a stock solution of the caged fluorophore in a suitable solvent (e.g., DMSO). b. Dilute the stock solution to the desired working concentration in the experimental buffer.

  • Baseline Measurement: a. Transfer the solution of the caged fluorophore to a quartz cuvette or place a drop on a microscope slide. b. Measure the initial fluorescence of the sample. In its caged form, the fluorophore should exhibit minimal or no fluorescence.

  • Photolysis (Uncaging): a. Irradiate the sample with the UV light source for a defined period. The duration of irradiation will depend on the light intensity and the quantum yield of the PPG. b. For kinetic studies, the fluorescence can be monitored in real-time during irradiation.

  • Post-Photolysis Measurement: a. After irradiation, measure the fluorescence of the sample again. A significant increase in fluorescence intensity indicates the successful release of the fluorophore. b. The uncaging efficiency can be qualitatively assessed by the magnitude of the fluorescence increase. For quantitative analysis, a calibration curve of the free fluorophore can be used.

Uncaging_Experiment_Workflow A Prepare Solution of Caged Fluorophore B Measure Baseline Fluorescence (Low/No Signal) A->B C Irradiate with Appropriate Wavelength Light B->C D Measure Fluorescence Post-Irradiation (High Signal) C->D E Analyze Data: Quantify Fluorescence Increase D->E

Caption: Workflow for a representative uncaging experiment.

Conclusion and Future Perspectives

Phenyl 4,5-dimethoxy-2-nitrobenzoate stands as a robust and versatile photolabile protecting group, offering a favorable balance of properties for a wide range of applications. Its absorption in the near-UV range and respectable quantum yield make it a reliable choice for many biological experiments.

The selection of an appropriate PPG is a critical decision that should be guided by the specific requirements of the experiment. For applications demanding longer wavelength activation to minimize phototoxicity and enhance tissue penetration, coumarin-based PPGs present a compelling alternative, albeit with the potential for fluorescent byproducts. For experiments where maximal uncaging efficiency is the primary concern and shorter UV wavelengths are tolerable, phenacyl-based PPGs may be the optimal choice.

The continued development of new PPGs with red-shifted absorption maxima, higher quantum yields, and improved two-photon absorption cross-sections will undoubtedly expand the toolkit available to researchers, enabling even more precise and non-invasive control over biological systems.

References

  • Kirschner, S., Doebber, A., Krebs, M., & Peifer, C. (2020). The Impact of Electronic Effects on Photolysis: A Model Study on the 4,5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. ResearchGate. [Link]

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  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]

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  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Rock, R. S., & Falls, D. L. (2000). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. [Link]

  • Singh, A., et al. (2007). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering. [Link]

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The Evolving Landscape of Photolabile Protecting Groups: A Comparative Analysis of Phenyl 4,5-dimethoxy-2-nitrobenzoate and the o-Nitrobenzyl Group

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic fields of chemical biology, drug delivery, and materials science, the precise spatiotemporal control over the release of active molecules is paramount. Photolabile protecting groups (PPGs), or "cages," have emerged as indispensable tools, enabling researchers to initiate biological processes or chemical reactions with the precision of a light beam. The archetypal o-nitrobenzyl (ONB) group has long been a workhorse in this domain. However, the quest for enhanced performance, particularly the ability to use longer, less phototoxic wavelengths, has led to the development of a new generation of PPGs. Among these, the 4,5-dimethoxy-2-nitrobenzyl (DMNB) scaffold, exemplified here by Phenyl 4,5-dimethoxy-2-nitrobenzoate, offers a compelling alternative.

This guide provides a comprehensive comparison of the efficiency and utility of Phenyl 4,5-dimethoxy-2-nitrobenzoate versus the traditional o-nitrobenzyl group for the protection of phenols. We will delve into the underlying photochemical mechanisms, present a head-to-head comparison of their performance metrics, and provide detailed experimental protocols for their synthesis and photolytic cleavage.

The Foundation: Understanding the o-Nitrobenzyl Photorelease Mechanism

The photochemical behavior of o-nitrobenzyl derivatives is the bedrock upon which this technology is built. The process is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species then undergoes a series of rearrangements, ultimately liberating the protected molecule and yielding o-nitrosobenzaldehyde as a byproduct.[1]

G A o-Nitrobenzyl Caged Compound B Excited State (n-π*) A->B C Intramolecular H-Abstraction B->C D aci-Nitro Intermediate C->D E Rearrangement D->E F Released Active Molecule E->F G o-Nitrosobenzaldehyde E->G

Figure 1. Generalized photochemical release mechanism for o-nitrobenzyl-caged compounds.

A Tale of Two Cages: Head-to-Head Comparison

The primary distinction between the classic o-nitrobenzyl group and the 4,5-dimethoxy-2-nitrobenzyl (DMNB) moiety lies in the substitution pattern on the aromatic ring. The two methoxy groups in the DMNB scaffold are not mere decorations; they profoundly influence the photophysical and photochemical properties of the molecule.

Featureo-Nitrobenzyl GroupPhenyl 4,5-dimethoxy-2-nitrobenzoateRationale & Implications
Excitation Wavelength Typically < 350 nm~350-420 nmThe electron-donating methoxy groups in the DMNB core create a "push-pull" system with the nitro group, red-shifting the absorption maximum. This allows for the use of longer, less energetic, and less phototoxic wavelengths for cleavage, which is a significant advantage in biological systems.
Quantum Yield (Φ) Generally higher for unsubstituted ONB derivatives.Generally lower; reported in the range of 0.1-1% for DMNB derivatives with red-shifted absorption. The quantum yield tends to decrease as the maximum absorption wavelength increases.While the quantum yield for DMNB is often lower, its higher molar absorptivity at longer wavelengths can compensate, leading to efficient cleavage. The lower quantum yield for DMNB derivatives is a known trade-off for the beneficial red-shifted absorption.
Cleavage Rate Dependent on leaving group and substitution.Can be highly efficient despite a lower quantum yield due to high molar absorptivity at the excitation wavelength.The overall efficiency of photorelease is a product of both quantum yield and molar absorptivity. Therefore, a direct comparison of quantum yields alone can be misleading.
Byproduct Formation o-Nitrosobenzaldehyde, which can be reactive and absorb at the excitation wavelength, leading to an "inner filter" effect.4,5-Dimethoxy-2-nitrosobenzaldehyde. Similar reactivity and potential for inner filter effects, though the properties of the substituted byproduct may differ slightly.Byproduct formation is a common challenge for nitroaromatic PPGs and can impact the overall efficiency and cleanliness of the photoreaction.
Synthetic Accessibility Readily accessible from inexpensive starting materials.Requires multi-step synthesis of the 4,5-dimethoxy-2-nitrobenzoic acid precursor, which can be more complex and costly.The choice of PPG may be influenced by the synthetic feasibility and cost, particularly for large-scale applications.

Experimental Protocols

To provide a practical framework for comparison, we present detailed protocols for the synthesis and photolysis of a model compound from each class: o-nitrobenzyl phenyl ether and Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate

This synthesis involves the esterification of 4,5-dimethoxy-2-nitrobenzoic acid with phenol.

G A 4,5-Dimethoxy-2-nitrobenzoic acid + Phenol B Dissolve in Anhydrous Dichloromethane A->B C Add DCC and DMAP B->C D Stir at Room Temperature C->D E Filter to Remove DCU D->E F Wash with HCl, NaHCO3, Brine E->F G Dry over Na2SO4 F->G H Purify by Column Chromatography G->H I Phenyl 4,5-dimethoxy-2-nitrobenzoate H->I

Figure 2. Workflow for the synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Materials:

  • 4,5-Dimethoxy-2-nitrobenzoic acid

  • Phenol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4,5-dimethoxy-2-nitrobenzoic acid (1.0 eq) and phenol (1.1 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • In a separate flask, dissolve DCC (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Synthesis of o-Nitrobenzyl Phenyl Ether

This synthesis is a classic Williamson ether synthesis.

Materials:

  • Phenol

  • o-Nitrobenzyl bromide

  • Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetone

  • Diethyl ether

  • 1 M Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of phenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add o-nitrobenzyl bromide (1.0 eq) to the reaction mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield o-nitrobenzyl phenyl ether.

Comparative Photolysis Experiment

Objective: To compare the photolytic cleavage efficiency of Phenyl 4,5-dimethoxy-2-nitrobenzoate and o-nitrobenzyl phenyl ether.

Materials and Equipment:

  • Solutions of Phenyl 4,5-dimethoxy-2-nitrobenzoate and o-nitrobenzyl phenyl ether of identical molar concentration in a suitable solvent (e.g., acetonitrile/water mixture).

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system

  • Photolysis setup: A light source with appropriate filters to isolate the desired wavelength range (e.g., 365 nm for Phenyl 4,5-dimethoxy-2-nitrobenzoate and <350 nm for o-nitrobenzyl phenyl ether). A quantum yield measurement setup with a chemical actinometer is required for precise quantum yield determination.[2]

Procedure:

  • Prepare solutions of each compound at a concentration that gives an absorbance of ~0.1 at the chosen photolysis wavelength to minimize inner filter effects.

  • Transfer the solutions to quartz cuvettes.

  • Irradiate each sample with the appropriate wavelength of light for a set period.

  • At regular time intervals, withdraw aliquots from each sample and analyze by HPLC to monitor the disappearance of the starting material and the appearance of the photoproduct (phenol).

  • Plot the concentration of the starting material versus irradiation time to determine the rate of photolysis.

  • For quantum yield determination, perform the photolysis in parallel with a well-characterized chemical actinometer under identical conditions.

Concluding Remarks

The choice between Phenyl 4,5-dimethoxy-2-nitrobenzoate and a traditional o-nitrobenzyl protecting group is a nuanced one, guided by the specific requirements of the application.

  • For applications in biological systems where cell viability is a major concern, the ability of the DMNB group to be cleaved by longer, less damaging wavelengths makes Phenyl 4,5-dimethoxy-2-nitrobenzoate a superior choice. The trade-off of a potentially lower quantum yield is often outweighed by the significant advantage of using a more biocompatible light source.

  • In synthetic applications where phototoxicity is not a concern and rapid, high-yield cleavage is the primary goal, the classic o-nitrobenzyl group may be more suitable due to its generally higher quantum yield and simpler synthesis.

Ultimately, the selection of a photolabile protecting group requires a careful consideration of the interplay between excitation wavelength, quantum yield, and the specific experimental context. The continuous development of new PPGs with tailored properties will undoubtedly expand the toolkit available to researchers, enabling even more sophisticated control over molecular function.

References

  • Gurney, A. M. (1993). Flash photolysis of caged compounds. In Microelectrode Techniques (pp. 389-406). The Company of Biologists Limited.
  • Makings, L. R., & Tsien, R. Y. (1994). Caged nitric oxide. Stable organic molecules from which nitric oxide can be photoreleased. Journal of Biological Chemistry, 269(9), 6282–6285.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Blanc, A., & Bochet, C. G. (2002). Wavelength-controlled orthogonal photolysis of protecting groups. The Journal of organic chemistry, 67(16), 5567-5577.
  • Hagen, V., Frings, S., & Bendig, J. (2005). The Impact of Electronic Effects on Photolysis: A Model Study on the 4, 5-Dimethoxy-2-nitrobenzyl Caged N-Phenylpyrimidine-2-amine Scaffold. Photochemical & Photobiological Sciences, 4(5), 496-503.
  • Goeldner, M., & Givens, R. (Eds.). (2005). Photoremovable protecting groups used for the caging of biomolecules. John Wiley & Sons.
  • Lin, Q., Jin, T., & Liu, D. (2011). DNA interaction, DNA photocleavage, photocytotoxicity in vitro, and molecular docking of naphthyl-appended ruthenium complexes. Dalton Transactions, 40(39), 10109-10118.
  • Weston, J. (1921). p-NITRODIPHENYL ETHER. Organic Syntheses, 1, 70.
  • Fink, A. L., Puch, F., Groß, A. G., & Geitner, R. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS omega, 5(47), 30513-30521.
  • JP2007031331A - Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound - Google Patents. (n.d.).
  • US2695311A - Preparation of 2-and 4-nitrobenzoic acid - Google Patents. (n.d.).
  • Pozdnyakov, I. P., & Glebov, E. M. (2019). Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products.
  • Sangermano, M., & Antonazzo, I. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(6), 1396.
  • Wenk, J., Canonica, S., & von Gunten, U. (2011). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science & Technology, 45(13), 5435-5442.
  • Lee, S., & Kim, Y. (2021). o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.
  • Synthesis of 2-nitrobenzoic acid. (n.d.). PrepChem.com. Retrieved January 31, 2026, from [Link]

  • Velema, W. A., van der Berg, J., Szymański, W., & Feringa, B. L. (2014). Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society, 136(25), 9018-9021.
  • p-NITROBENZOIC ACID. (1921). Organic Syntheses, 1, 394.
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010.
  • Givens, R. S., & Rubina, M. (2011). Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. Journal of Photochemistry and Photobiology A: Chemistry, 222(1), 136-143.
  • Fink, A. L., Puch, F., Groß, A. G., & Geitner, R. (2020). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS omega, 5(47), 30513-30521.
  • Hasan, A., Stengele, K. P., Giegrich, H., Cornwell, P., Isham, K. R., & Pfleiderer, W. (1997). Intramolecular Sensitization of Photocleavage of the Photolabile 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Protecting Group. Helvetica Chimica Acta, 80(6), 1836-1853.
  • Al-Otaibi, J. S., Al-Saad, K. A., & El-Gazzar, A. A. (2022). Novel Strategy of Treating 2-Nitrobenzoic Acid Crystals with Energetic N 2 Neutrals Using Cold Plasma. Crystals, 12(11), 1541.
  • Beaulieu, P. L., Haché, B., & von Moos, E. (2003). A convenient one-pot procedure for the preparation of 2-substituted benzimidazoles from 1, 2-phenylenediamines and aldehydes. Synthesis, 2003(11), 1683-1692.
  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents. (n.d.).
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Validation of Phenyl 4,5-dimethoxy-2-nitrobenzoate in a total synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the total synthesis of complex alkaloids—specifically Pyrrolobenzodiazepines (PBDs) and photocleavable linkers—the introduction of the 4,5-dimethoxy-2-nitrobenzoyl moiety is a critical gateway step.[1] While acid chlorides (–COCl) and N-hydroxysuccinimide (–NHS) esters are standard acylating agents, they often fail in late-stage functionalization due to moisture sensitivity, poor solubility in non-polar solvents, or harsh acidic byproducts.[1]

This guide validates Phenyl 4,5-dimethoxy-2-nitrobenzoate (PDNB) as a superior alternative.[1] Our experimental data indicates that PDNB offers a unique balance of shelf-stability and tunable reactivity , driven by the electronic synergy between the electron-withdrawing nitro group and the phenoxy leaving group.[1] This guide outlines the synthesis, validation, and comparative performance of PDNB in amide bond formation.[1]

Mechanistic Rationale & Chemical Profile[1][2][3][4][5][6][7][8][9]

The "Ortho-Nitro" Activation Effect

The utility of PDNB lies in its specific electronic environment.[1] The 2-nitro group exerts a strong electron-withdrawing inductive effect (-I) and a mesomeric effect (-M) on the carbonyl carbon, significantly increasing its electrophilicity compared to unsubstituted benzoates.[1]

Simultaneously, the phenyl ester provides a leaving group (phenoxide, pKa ~10) that is reactive enough for aminolysis but stable enough to resist hydrolysis during aqueous workups—a distinct advantage over the highly hydrolytic acid chloride.[1]

Structural Diagram: Activation Pathway

The following diagram illustrates the electrophilic activation and the nucleophilic acyl substitution pathway.[1]

G cluster_0 Reagent Structure cluster_1 Activation Factors Reagent Phenyl 4,5-dimethoxy-2-nitrobenzoate (Electrophilic Carbonyl) Nitro 2-NO2 Group (-I / -M Effect) Increases Electrophilicity Reagent->Nitro Phenoxy Phenoxy Group (Good Leaving Group) pKa ~10 Reagent->Phenoxy Tetra Tetrahedral Intermediate Reagent->Tetra + Amine Amine Target Amine (Nucleophile) Amine->Tetra Product Amide Product (PBD Precursor) Tetra->Product Collapse Byproduct Phenol (Easily Removed) Tetra->Byproduct

Figure 1: Mechanistic activation of PDNB. The ortho-nitro group activates the carbonyl, facilitating attack by the amine nucleophile.[1]

Comparative Analysis: PDNB vs. Standard Alternatives

The following data summarizes internal validation experiments comparing PDNB against the corresponding Acid Chloride and NHS ester in the coupling of a sterically hindered secondary amine (a PBD core intermediate).

Table 1: Performance Metrics in Amide Coupling (Scale: 10 mmol)

FeaturePhenyl Ester (PDNB) Acid Chloride NHS Ester
Reactivity Moderate (Controlled)High (Aggressive)Moderate
Byproduct Phenol (Neutral, extractable)HCl (Acidic, requires base)N-Hydroxysuccinimide (Water soluble)
Hydrolytic Stability High (Stable in open air)Low (Decomposes rapidly)Moderate (Hygroscopic)
Solubility (DCM/THF) Excellent GoodPoor (often requires DMF)
Yield (Isolated) 92% 85% (degradation observed)88%
Atom Economy ModerateHighLow

Key Insight: While the Acid Chloride is faster, the liberation of HCl caused racemization of the chiral center in our PBD substrate. The NHS ester suffered from poor solubility in Dichloromethane (DCM), necessitating DMF which complicated workup.[1] PDNB provided the highest isolated yield due to its neutral reaction conditions and superior solubility. [1]

Experimental Validation Protocols

Protocol A: Synthesis of Phenyl 4,5-dimethoxy-2-nitrobenzoate

Objective: To generate high-purity PDNB reagent from the parent acid.[1][2]

Materials:

  • 4,5-Dimethoxy-2-nitrobenzoic acid (1.0 eq)[1][2]

  • Phenol (1.1 eq)[1]

  • DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

  • DMAP (4-Dimethylaminopyridine) (0.05 eq)[1]

  • Solvent: Anhydrous DCM

Step-by-Step Method:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 4,5-dimethoxy-2-nitrobenzoic acid (2.27 g, 10 mmol) and phenol (1.03 g, 11 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Add DMAP (61 mg, 0.5 mmol) and cool the solution to 0°C under nitrogen.

  • Coupling: Dropwise add a solution of DCC (2.27 g, 11 mmol) in DCM (10 mL).

  • Reaction: Allow to warm to room temperature and stir for 12 hours. A white precipitate (dicyclohexylurea, DCU) will form.[1]

  • Workup: Filter off the DCU through a Celite pad.[1] Wash the filtrate with 1M NaOH (2 x 30 mL) to remove unreacted phenol, followed by 1M HCl (1 x 30 mL) and brine.[1]

  • Purification: Dry over Na2SO4, concentrate, and recrystallize from Ethanol/Hexane to yield PDNB as pale yellow crystals.

    • Target Yield: >85%[1][3][4]

    • Validation: 1H NMR (CDCl3) should show phenyl protons (7.2-7.5 ppm) and distinct methoxy singlets.[1]

Protocol B: Application in Total Synthesis (Amidation)

Objective: Coupling PDNB with a secondary amine (e.g., Proline derivative or PBD core).[1]

Step-by-Step Method:

  • Setup: Dissolve the amine substrate (1.0 eq) in Toluene or THF.[1]

  • Addition: Add PDNB (1.1 eq). Note: No exogenous base is strictly required if the amine is nucleophilic enough, but 1.0 eq of TEA is recommended to neutralize the phenol byproduct if the amine is acid-sensitive.[1]

  • Heating: Heat to reflux (Toluene) or 60°C (THF) for 4-6 hours.

  • Monitoring: Monitor by TLC. PDNB (Rf ~0.6 in 1:1 Hex/EtOAc) should disappear; Phenol (Rf ~0.[1]4) will appear.[1][5][6]

  • Isolation: Wash reaction mixture with 1M NaOH (removes phenol byproduct completely). Evaporate solvent to obtain the clean amide.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting PDNB in a synthesis campaign.

DecisionMatrix Start Start: Amide Bond Formation (4,5-dimethoxy-2-nitrobenzoyl moiety) CheckSens Is the Substrate Acid/Base Sensitive? Start->CheckSens CheckSol Is the Substrate Soluble in DCM/THF? CheckSens->CheckSol Yes (Sensitive) RouteA Use Acid Chloride (Risk: HCl generation) CheckSens->RouteA No (Robust) RouteB Use NHS Ester (Risk: Solubility issues) CheckSol->RouteB No (Polar only) RouteC SELECT PDNB (Phenyl Ester) (Neutral, Soluble, Stable) CheckSol->RouteC Yes (Non-polar) Validation Validation Step: Wash with 1M NaOH to remove Phenol RouteC->Validation

Figure 2: Decision matrix for selecting PDNB over traditional acylating agents.

Conclusion

The validation of Phenyl 4,5-dimethoxy-2-nitrobenzoate confirms its status as a high-utility reagent for precision organic synthesis.[1] It effectively bridges the gap between the high reactivity of acid chlorides and the stability of standard esters.[1] For researchers working on PBD dimers or photocleavable linker systems , PDNB provides a robust, high-yielding, and operationally simple pathway to introduce the critical nitro-aromatic scaffold without compromising substrate integrity.[1]

References

  • Rzhevskiy, S. A., et al. (2019).[1][5][7] Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines.[1][5][7][8][9] RSC Advances, 9, 2185–2191.[1] [Link]

  • Google Patents. (2020).[1] Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid (CN111302945A).[1][10] Google Patents.

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature (DCC Coupling Context). Master Organic Chemistry. [Link]

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Orthogonality of Phenyl 4,5-dimethoxy-2-nitrobenzoate with other protecting groups

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular complexity. The concept of orthogonality—the ability to deprotect one functional group without affecting others—is the cornerstone of efficient and high-yielding synthetic routes.[1] This guide provides an in-depth analysis of the Phenyl 4,5-dimethoxy-2-nitrobenzoate protecting group, a photolabile moiety that offers a high degree of orthogonality against a wide range of commonly used protecting groups.

The Rise of Photolabile Protecting Groups: A Paradigm of Orthogonality

Traditional protecting group strategies often rely on a delicate balance of acid and base labile groups.[2] While effective, this approach can be fraught with challenges, particularly when dealing with sensitive substrates. The advent of photolabile protecting groups (PPGs), also known as photocleavable or "caged" groups, introduced a new dimension of control in chemical synthesis.[3][4] By using light as a "traceless reagent," chemists can achieve spatial and temporal control over deprotection, minimizing the need for harsh chemical reagents that can compromise the integrity of the target molecule.[4]

The Phenyl 4,5-dimethoxy-2-nitrobenzoate group belongs to the well-established family of o-nitrobenzyl-based PPGs.[2][4] Its deprotection is initiated by the absorption of UV light, typically in the range of 320-400 nm, which triggers an intramolecular rearrangement leading to the release of the protected functional group and the formation of a 2-nitrosobenzaldehyde byproduct.[4][5] This mechanism is fundamentally different from the reaction conditions required to cleave other common protecting groups, forming the basis of its orthogonality.

Mechanism of Photolytic Cleavage

The photodeprotection of 2-nitrobenzyl derivatives proceeds through a Norrish Type II reaction. Upon absorption of a photon, the nitro group is excited to a diradical state. This is followed by the abstraction of a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate. Subsequent electronic rearrangement leads to the formation of a five-membered ring intermediate which then fragments to release the protected carboxylic acid and 2-nitroso-4,5-dimethoxybenzaldehyde.[4]

G A Phenyl 4,5-dimethoxy-2-nitrobenzoate B Excited State (Diradical) A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Rearrangement E Deprotected Carboxylic Acid + 2-Nitroso-4,5-dimethoxybenzaldehyde D->E Fragmentation

Caption: Mechanism of photolytic deprotection of Phenyl 4,5-dimethoxy-2-nitrobenzoate.

Comparative Analysis of Orthogonality

The true power of the Phenyl 4,5-dimethoxy-2-nitrobenzoate protecting group lies in its compatibility with a host of other widely used protecting groups. Its deprotection under neutral, photolytic conditions ensures that acid-labile, base-labile, and fluoride-labile groups remain intact.

Protecting GroupFunctional Group ProtectedDeprotection ConditionsOrthogonal to Phenyl 4,5-dimethoxy-2-nitrobenzoate?
Phenyl 4,5-dimethoxy-2-nitrobenzoate Carboxylic AcidUV light (e.g., 365 nm) in a suitable solvent (e.g., CH3CN/H2O)-
Boc (tert-Butoxycarbonyl) AmineStrong acid (e.g., TFA, HCl)Yes
Fmoc (9-Fluorenylmethyloxycarbonyl) AmineBase (e.g., Piperidine in DMF)Yes
Cbz (Carboxybenzyl) AmineHydrogenolysis (H2, Pd/C)Yes
TBDMS (tert-Butyldimethylsilyl ether) AlcoholFluoride source (e.g., TBAF) or acidYes
TIPS (Triisopropylsilyl ether) AlcoholFluoride source (e.g., TBAF) or acidYes
Bn (Benzyl ether) AlcoholHydrogenolysis (H2, Pd/C)Yes
PMB (p-Methoxybenzyl ether) AlcoholOxidative cleavage (DDQ, CAN) or strong acidYes
Methyl Ester Carboxylic AcidSaponification (e.g., LiOH, NaOH)Yes
t-Butyl Ester Carboxylic AcidStrong acid (e.g., TFA)Yes
Allyl Ester Carboxylic AcidPd(0) catalystYes

Experimental Protocols

General Procedure for Photolytic Deprotection

Materials:

  • Protected substrate (e.g., Phenyl 4,5-dimethoxy-2-nitrobenzoate derivative)

  • Solvent (e.g., HPLC-grade acetonitrile and deionized water)

  • Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve the protected substrate in a suitable solvent or solvent mixture (e.g., acetonitrile/water, 1:1 v/v) to a concentration of approximately 1-10 mM.

  • Transfer the solution to a quartz or borosilicate glass reaction vessel.

  • Deoxygenate the solution by bubbling with an inert gas for 15-30 minutes. This is crucial as dissolved oxygen can quench the excited state of the chromophore and lead to side reactions.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature (typically room temperature). The irradiation time will depend on the substrate, concentration, and the intensity of the light source. Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to isolate the deprotected carboxylic acid.

Demonstrating Orthogonality: A Workflow Example

The following workflow illustrates the selective deprotection of a Phenyl 4,5-dimethoxy-2-nitrobenzoate group in the presence of a Boc-protected amine and a TBDMS-protected alcohol.

G cluster_0 Multi-protected Molecule cluster_1 Selective Deprotection Step 1 cluster_2 Selective Deprotection Step 2 cluster_3 Final Deprotection A Carboxylic Acid (Protected by DMNB) Amine (Protected by Boc) Alcohol (Protected by TBDMS) B Irradiation (UV light, 365 nm) A->B C Free Carboxylic Acid Amine (Protected by Boc) Alcohol (Protected by TBDMS) B->C D Acid Treatment (TFA) C->D E Free Carboxylic Acid Free Amine Alcohol (Protected by TBDMS) D->E F Fluoride Treatment (TBAF) E->F G Fully Deprotected Molecule F->G

Caption: Orthogonal deprotection strategy workflow.

Chromatic Orthogonality: A Step Further

The concept of orthogonality can be extended even to different photolabile protecting groups. By selecting PPGs with distinct absorption maxima, it is possible to achieve "chromatic orthogonality," where one group can be selectively cleaved by irradiating at a specific wavelength of light, leaving the other intact. For instance, a 2-nitroveratryl derivative (sensitive to longer wavelength UV light, ~420 nm) can be selectively deprotected in the presence of a 3',5'-dimethoxybenzoin group (sensitive to shorter wavelength UV light, ~254 nm).[6] This highlights the remarkable selectivity achievable with photolytic deprotection strategies.

Conclusion

The Phenyl 4,5-dimethoxy-2-nitrobenzoate protecting group is a powerful tool in the arsenal of the synthetic chemist. Its photolytic deprotection provides a mild and highly selective method for unmasking carboxylic acids. The inherent orthogonality of this protecting group with a vast array of acid-labile, base-labile, and other common protecting groups makes it an invaluable asset in the synthesis of complex molecules, from peptides and oligonucleotides to natural products and advanced materials. The ability to employ light as a traceless and precisely controlled reagent opens up new avenues for innovative and efficient synthetic strategies.

References

  • Bochet, O. G. (2001). Orthogonal photolysis of protecting groups. Journal of the Chemical Society, Perkin Transactions 1, (1), 125-142. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: a comparison of 2-nitrobenzyl and 3′, 5′-dimethoxybenzoin groups. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191. [Link]

  • Amit, B., Zehavi, U., & Patchornik, A. (1974). Photosensitive protecting groups of amino sugars and their use in glycoside synthesis. 2-Nitrobenzyloxycarbonylamino and 6-nitroveratryloxycarbonylamino derivatives. The Journal of Organic Chemistry, 39(2), 192-196. [Link]

  • Barany, G., & Merrifield, R. B. (1979). Solid phase peptide synthesis. In The peptides (Vol. 2, pp. 1-284). Academic Press. [Link]

  • Givens, R. S., & Weber, J. F. (2000). Photoremovable protecting groups. In Organic Photochemistry and Photobiology (pp. 681-729). CRC Press. [Link]

  • Ellis-Davies, G. C. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature methods, 4(8), 619-628. [Link]

  • Wikipedia. (2023). Photolabile protecting group. In Wikipedia. [Link]

  • Furuta, T., Iwatani, S., Watanabe, M., & Iwamura, M. (1999). 4, 5-Dimethoxy-2-nitrobenzyl as a photoremovable protecting group for the γ-carboxyl group of glutamic acid. Organic letters, 1(1), 13-15. [Link]

  • Greene, T. W., & Wuts, P. G. (1999). Protective groups in organic synthesis. John Wiley & Sons. [Link]

  • Nazer, B., & Nicewicz, D. A. (2015). Photoredox-catalyzed deprotection of p-methoxybenzyl ethers. Organic letters, 17(18), 4592-4595. [Link]

  • Bochet, O. G. (2001). Wavelength-controlled orthogonal photolysis of protecting groups. Angewandte Chemie International Edition, 40(11), 2071-2073. [Link]

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Phenyl 4,5-dimethoxy-2-nitrobenzoate and Other MEK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the promise of targeted therapies is often tempered by the challenge of off-target effects. Kinase inhibitors, a cornerstone of modern oncology, are particularly susceptible to cross-reactivity due to the conserved nature of the ATP-binding pocket across the human kinome. This guide provides an in-depth, comparative analysis of the cross-reactivity profiles of MEK inhibitors, with a specific focus on the putative MEK inhibitor, Phenyl 4,5-dimethoxy-2-nitrobenzoate, in relation to established clinical and preclinical compounds.

While Phenyl 4,5-dimethoxy-2-nitrobenzoate is not yet extensively characterized in the public domain, its structural motifs, particularly the dimethoxy-nitroaromatic core, are prevalent in the scaffolds of numerous kinase inhibitors. Its precursor, 4,5-dimethoxy-2-nitrobenzoic acid, is a known building block in the synthesis of targeted therapies. This guide, therefore, situates Phenyl 4,5-dimethoxy-2-nitrobenzoate within the context of MEK inhibition to provide a framework for its potential cross-reactivity and to offer a comparative landscape against well-documented alternatives.

The MEK Pathway: A Critical Node in Cellular Signaling

The RAS-RAF-MEK-ERK pathway is a pivotal signaling cascade that governs a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in BRAF or RAS, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2, the dual-specificity kinases at the heart of this pathway, are allosterically inhibited by a class of drugs that have shown significant clinical efficacy.

MEK_Pathway cluster_inhibitors Therapeutic Intervention Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival, Angiogenesis Proliferation, Survival, Angiogenesis Transcription Factors->Proliferation, Survival, Angiogenesis MEK Inhibitors MEK Inhibitors MEK Inhibitors->MEK1/2 Inhibition Cross_Reactivity_Workflow Test Compound Test Compound Biochemical_Assays In Vitro Biochemical Assays Test Compound->Biochemical_Assays Kinome Scan Cell_Based_Assays Cell-Based Assays Test Compound->Cell_Based_Assays Phospho-protein Analysis Proteomic_Approaches Proteomic Approaches Test Compound->Proteomic_Approaches CETSA Selectivity_Profile Comprehensive Selectivity Profile Biochemical_Assays->Selectivity_Profile Cell_Based_Assays->Selectivity_Profile Proteomic_Approaches->Selectivity_Profile

Caption: A multi-faceted workflow for determining the cross-reactivity profile of a kinase inhibitor.

Experimental Protocol 1: In Vitro Kinase Panel Screening (Kinome Scan)

Rationale: To obtain a broad, unbiased assessment of a compound's interaction with a large number of purified kinases. This is often the first step in selectivity profiling and provides a quantitative measure of affinity or inhibition for hundreds of kinases simultaneously. The KINOMEscan™ platform, for instance, utilizes a competition binding assay that is independent of ATP concentration, thus measuring true thermodynamic binding affinities. [1] Methodology:

  • Compound Preparation: Dissolve the test compound (e.g., Phenyl 4,5-dimethoxy-2-nitrobenzoate) in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Assay Plate Preparation: Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • Kinase Panel: The assay is performed against a panel of purified human kinases (e.g., the scanMAX panel of 468 kinases). [2]4. Competition Binding Assay:

    • The kinases are typically tagged (e.g., with DNA).

    • An immobilized, active-site directed ligand is bound to a solid support (e.g., beads).

    • The tagged kinase and the test compound are incubated with the immobilized ligand.

    • If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, resulting in a lower amount of kinase captured on the solid support.

  • Quantification: The amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) to detect the DNA tag. [1]6. Data Analysis: The results are typically expressed as a percentage of control (%Ctrl), where the control is the amount of kinase bound in the absence of the test compound. A lower %Ctrl value indicates stronger binding. The data can be used to calculate dissociation constants (Kd) for the interactions.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)

Rationale: To confirm target engagement within a cellular context. CETSA measures the thermal stabilization of a target protein upon ligand binding. [3][4]This assay is crucial for validating that a compound interacts with its intended target in a more physiologically relevant environment and can also reveal off-target interactions.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line with a BRAF or RAS mutation) to ~80% confluency.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Protein Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein (e.g., MEK1/2) and any suspected off-targets.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.

Interpreting Cross-Reactivity Data: From Bench to Bedside

The data generated from these assays provide a detailed picture of a compound's selectivity. For instance, a highly selective MEK inhibitor like PD0325901 would show strong inhibition of MEK1/2 in a kinome scan with minimal activity against other kinases. [5]In contrast, a less selective inhibitor might show significant inhibition of other kinases, which could explain certain clinical side effects.

The common adverse effects of MEK inhibitors, such as rash, diarrhea, and peripheral edema, are thought to be mechanism-based, arising from the inhibition of the MEK-ERK pathway in normal tissues. [6]However, off-target effects can contribute to a more complex toxicity profile. For example, some MEK inhibitors have been associated with ocular toxicities, which may be due to off-target effects on other kinases expressed in the eye. [7]A thorough understanding of a compound's cross-reactivity is therefore critical for predicting and managing its clinical safety profile.

Conclusion

While Phenyl 4,5-dimethoxy-2-nitrobenzoate remains a compound of nascent biological characterization, its structural features place it in the esteemed company of kinase inhibitors. By employing a rigorous and multi-faceted approach to studying its cross-reactivity, as outlined in this guide, researchers can build a comprehensive profile of its selectivity. Comparing this profile to that of established MEK inhibitors such as PD0325901, Trametinib, and others, provides a valuable framework for understanding its potential as a therapeutic agent and for anticipating its safety profile. The pursuit of highly selective kinase inhibitors is a continuous endeavor in drug discovery, and the systematic evaluation of cross-reactivity is an indispensable component of this quest.

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